Product packaging for 6-Piperidinonicotinic acid(Cat. No.:CAS No. 120800-50-2)

6-Piperidinonicotinic acid

Cat. No.: B057397
CAS No.: 120800-50-2
M. Wt: 206.24 g/mol
InChI Key: QLPWWMSKVYYSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Piperidinonicotinic acid is a sophisticated nicotinic acid derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound features a piperidine ring fused directly to the 6-position of a pyridine-3-carboxylic acid (nicotinic acid) core, creating a multifunctional heterocyclic building block. Its primary research value lies in its application as a key intermediate for the synthesis of novel pharmaceutical candidates, particularly in the development of kinase inhibitors, receptor modulators, and other biologically active small molecules. The structure presents multiple vectors for synthetic elaboration, allowing researchers to develop structure-activity relationships (SAR) and optimize compound properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B057397 6-Piperidinonicotinic acid CAS No. 120800-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperidin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPWWMSKVYYSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383387
Record name 6-(Piperidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120800-50-2
Record name 6-(Piperidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Piperidinonicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-piperidinonicotinic acid, a heterocyclic building block with significant potential in medicinal chemistry. This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its application as a scaffold for developing potent kinase inhibitors. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from closely related analogs to illustrate its potential biological applications and provides detailed experimental methodologies.

Chemical Identity and Physicochemical Properties

This compound, also known as 6-(piperidin-1-yl)pyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). The core structure consists of a pyridine ring carboxylated at the 3-position, with a piperidine ring attached at the 6-position. This substitution pattern makes it a valuable scaffold for creating diverse chemical libraries for drug discovery.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 120800-50-2Vendor Data
Molecular Formula C₁₁H₁₄N₂O₂Vendor Data
Molecular Weight 206.24 g/mol Vendor Data
IUPAC Name 6-(piperidin-1-yl)nicotinic acidIUPAC
Appearance White to off-white solid (predicted)Vendor Data
Solubility Soluble in DMSO (predicted)Vendor Data

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common precursor is a 6-halonicotinic acid, such as 6-chloronicotinic acid, which is reacted with piperidine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the halide by the amine nucleophile.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for SNAr reactions on pyridine rings.

Materials:

  • Ethyl 6-chloronicotinate

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution. To a solution of ethyl 6-chloronicotinate (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Step 2: Work-up and Extraction. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 6-(piperidin-1-yl)nicotinate.

  • Step 3: Saponification. The crude ester is dissolved in a mixture of ethanol and 1M aqueous sodium hydroxide. The solution is stirred at room temperature for 12-18 hours.

  • Step 4: Acidification and Isolation. The ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 3-4 with 1M hydrochloric acid, resulting in the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Biological Activity and Therapeutic Potential

Nicotinic acid and its derivatives exhibit a wide range of biological activities. The this compound scaffold is of particular interest in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics.

Application as a Scaffold for PIM-1 Kinase Inhibitors

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in various human cancers, including prostate, breast, and hematological malignancies. PIM kinases play a crucial role in cell survival, proliferation, and apoptosis resistance, making them attractive targets for cancer therapy. Several studies have explored the use of nicotinic acid derivatives as PIM-1 kinase inhibitors.

A closely related analog, 4,6-Dimethyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)nicotinonitrile , has demonstrated potent inhibitory activity against PIM-1 kinase.[1] This highlights the potential of the this compound core in the design of novel anti-cancer agents.

Table 2: Illustrative Biological Activity of a Related Piperidine-Containing Nicotinic Acid Derivative

CompoundTargetIC₅₀ (nM)Assay TypeReference
4,6-Dimethyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)nicotinonitrilePIM-119.8In vitro kinase assay[1]

Disclaimer: The data presented in this table is for an analog and is intended to be illustrative of the potential activity of compounds derived from the this compound scaffold.

PIM-1 Signaling Pathway

The diagram below illustrates a simplified PIM-1 signaling pathway, which is involved in cell survival and proliferation. PIM-1 phosphorylates and inactivates pro-apoptotic proteins such as BAD, and activates proteins involved in cell cycle progression like CDC25A.

PIM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth_Factors Growth Factors JAK_STAT JAK/STAT Pathway Growth_Factors->JAK_STAT Cytokines Cytokines Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Activation BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylation (Inactivation) CDC25A CDC25A (cell cycle) PIM1->CDC25A Phosphorylation (Activation) Apoptosis_Inhibition Apoptosis Inhibition BAD->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation CDC25A->Cell_Proliferation 6_Piperidinonicotinic_Acid_Derivative 6-Piperidinonicotinic Acid Derivative 6_Piperidinonicotinic_Acid_Derivative->PIM1 Inhibition

PIM-1 signaling pathway and point of inhibition.

Experimental Protocols for Biological Evaluation

The following is a representative protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds against PIM-1 kinase.

PIM-1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., a derivative of this compound) against PIM-1 kinase.

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide (e.g., a BAD-derived peptide)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare a kinase reaction mixture containing assay buffer, PIM-1 kinase, and the substrate peptide.

  • Kinase Reaction: In a 96-well plate, add the test compound dilutions. Initiate the kinase reaction by adding the kinase reaction mixture and a solution of ATP containing a tracer amount of [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.

  • Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound in DMSO C Add compound and kinase mixture to 96-well plate A->C B Prepare kinase reaction mixture (PIM-1, substrate, buffer) B->C D Initiate reaction with [γ-³²P]ATP solution C->D E Incubate at 30°C D->E F Stop reaction and transfer to filter plate E->F G Wash filter plate to remove unincorporated [γ-³²P]ATP F->G H Measure radioactivity with scintillation counter G->H I Calculate % inhibition and determine IC₅₀ value H->I

Workflow for an in vitro PIM-1 kinase assay.

Conclusion

This compound is a versatile chemical building block with considerable potential for the development of novel therapeutics, particularly in the area of oncology. Its straightforward synthesis and the demonstrated biological activity of its derivatives as kinase inhibitors make it an attractive scaffold for further investigation. This guide provides a foundational understanding of its properties and a framework for its synthesis and biological evaluation, intended to facilitate further research and drug discovery efforts.

References

Physical and chemical properties of 6-Piperidinonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Piperidinonicotinic Acid

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] It features a piperidine ring attached to the 6-position of a pyridine-3-carboxylic acid (nicotinic acid) core, creating a versatile scaffold for the synthesis of novel pharmaceutical candidates.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental methodologies, synthesis pathways, and its applications in research.

Chemical and Physical Properties

The properties of this compound are summarized below. The compound's structure, incorporating both a basic piperidine ring and an acidic carboxylic acid group, suggests unique solubility and reactivity characteristics.[2]

PropertyValueSource
IUPAC Name 6-(piperidin-1-yl)pyridine-3-carboxylic acid[1]
Synonyms 6-Piperidin-1-ylnicotinic acid, 6-(1-Piperidinyl)pyridine-3-carboxylic acid, Buttpark 99\12-83[2]
CAS Number 120800-50-2[1][2]
Molecular Formula C₁₁H₁₄N₂O₂[1][2]
Molecular Weight 206.24 g/mol [1]
Appearance White powder (based on related compounds)[3]
Melting Point Not available
Boiling Point Not available[4]
Solubility Expected to be soluble in polar solvents[2]
pKa Not available
logP Not available

Spectroscopic Analysis

While specific spectra for this compound are not provided in the search results, characteristic spectroscopic features can be predicted based on its functional groups.

  • Infrared (IR) Spectroscopy : Expected characteristic vibrational frequencies include a broad O-H stretch for the hydrogen-bonded carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), C=C and C=N stretches for the pyridine ring (1400-1600 cm⁻¹), and C-H stretches for the aliphatic piperidine and aromatic pyridine rings (2850-3100 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum would show distinct signals for the protons on the pyridine ring, typically in the aromatic region (downfield). The protons on the piperidine ring would appear as multiplets in the aliphatic region (upfield). The carboxylic acid proton would likely be a broad singlet.

    • ¹³C NMR : The spectrum would show signals for the carbonyl carbon of the carboxylic acid, carbons of the pyridine ring, and the aliphatic carbons of the piperidine ring.

Synthesis and Reactivity

This compound is a derivative of nicotinic acid and can be synthesized through various organic reactions.[1]

Synthesis Pathway: Buchwald-Hartwig Amination

A common method for synthesizing compounds of this type is the Buchwald-Hartwig amination. This involves a palladium-catalyzed cross-coupling reaction between an aryl halide (6-chloronicotinic acid) and an amine (piperidine).[1]

G Conceptual Workflow for Buchwald-Hartwig Synthesis Reactants 6-Chloronicotinic Acid + Piperidine Reaction Reaction Mixture Reactants->Reaction Catalyst Palladium Catalyst + Ligand + Base Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Heating Heating under Inert Atmosphere (N₂ or Ar) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Buchwald-Hartwig synthesis workflow.

Experimental Protocol: Synthesis

A generalized protocol for the Buchwald-Hartwig amination to synthesize this compound is as follows:

  • Preparation : To an oven-dried reaction vessel, add 6-chloronicotinic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Addition of Reactants : Add anhydrous solvent (e.g., dioxane) followed by piperidine via syringe.

  • Reaction : Heat the mixture to the required temperature (e.g., 100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup : Cool the mixture to room temperature, dilute with water, and neutralize with acid. Extract the product into an organic solvent.

  • Purification : Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a "privileged scaffold" in medicinal chemistry.[1] Its structure is a key building block for synthesizing more complex molecules with potential biological activity.[1][2] It is particularly valuable in the development of:

  • Kinase inhibitors

  • Receptor modulators

  • Other biologically active small molecules[1]

While specific receptor binding data for this compound is not widely published, its parent compound, nicotinic acid, is a known agonist for the G-protein coupled receptor GPR109A (also known as HCA₂).[1] The structural modifications in this compound would significantly alter its binding properties, making it a target for structure-activity relationship (SAR) studies.[1]

G Hypothetical Signaling Pathway cluster_cell Cell Membrane Ligand This compound (or derivative) Receptor G-Protein Coupled Receptor (e.g., GPR109A) Ligand->Receptor Binds G_Protein Gi/Go Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Hypothetical GPCR signaling pathway.

Safety and Handling

Safety information for the closely related compound 2-Piperidinonicotinic acid indicates that it may be harmful by inhalation, in contact with skin, and if swallowed.[4] It may also cause eye, skin, and respiratory system irritation.[4]

  • Handling : Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area.[4]

  • Storage : Store in a tightly closed container in a cool, dry place, away from incompatible materials such as oxidizing agents and bases.[4]

Experimental Protocols

Melting Point Determination

A standard laboratory procedure for determining the melting point of a solid compound like this compound is as follows:

  • Sample Preparation : Ensure the sample is dry and finely powdered.

  • Capillary Loading : Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup : Place the capillary tube in a melting point apparatus.

  • Heating : Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation : Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

References

A Technical Guide to the Biological Activity of 6-Piperidinonicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 6-piperidinonicotinic acid and its structurally related analogs. The document collates quantitative data from preclinical studies, details key experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Biological Activities and Quantitative Data

Derivatives of nicotinic acid and nipecotic acid, which share structural similarities with this compound, have been extensively studied for a range of biological activities. The primary areas of investigation include their effects as analgesic, anti-inflammatory, and anticonvulsant agents, with a significant focus on their role as GABA uptake inhibitors.

Analgesic and Anti-inflammatory Activity

A series of 2-substituted phenyl derivatives of nicotinic acid have demonstrated notable analgesic and anti-inflammatory properties. The data presented below summarizes the activity of key compounds compared to the reference drug, mefenamic acid.

Table 1: Analgesic Activity of 2-Substituted Phenyl Derivatives of Nicotinic Acid [1][2]

CompoundStructure (Substituent on Phenyl Ring)Analgesic Activity (% reduction in writhing)
4a2-bromo61.7 ± 4.8
4c2-bromo, 5-methyl73.7 ± 6.2
4d2-bromo, 4-chloro68.3 ± 5.1
Mefenamic Acid-72.4 ± 4.6

Table 2: Anti-inflammatory Activity and Cytokine Inhibition of Nicotinic Acid Derivatives [1][2][3]

CompoundIn Vivo Anti-inflammatory Activity (% edema inhibition)Serum TNF-α Reduction (%)Serum IL-6 Reduction (%)
4aSignificantSignificantSignificant
4cMost Biologically ActiveSignificantSignificant
4dSignificantSignificantSignificant
Mefenamic AcidReference--
GABA Uptake Inhibition and Anticonvulsant Activity

Nipecotic acid and its derivatives are well-established inhibitors of GABA uptake, which is a key mechanism for enhancing GABAergic neurotransmission and achieving anticonvulsant effects.[4][5] The marketed antiepileptic drug, Tiagabine, is a lipophilic derivative of nipecotic acid.[6][7] Structure-activity relationship (SAR) studies have revealed that the incorporation of bulky, lipophilic groups enhances the inhibitory activity at GABA transporters (GATs).

Table 3: GABA Uptake Inhibition by Nipecotic Acid Derivatives

CompoundModificationTargetPotencyReference
Nipecotic AcidParent CompoundGAT-1Potent[5][8]
N-Methylnipecotic acidN-methylationGAT-1Less potent than nipecotic acid[8]
TiagabineN-diarylalkenyl substitutionGAT-1High affinity and selectivity[4][7]
Phenyl-substituted nipecotic acid ethyl estersPhenyl groups in lipophilic domain and ethyl estermGAT3 and mGAT4Preferential activity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature.

In Vitro GABA Uptake Assay

This protocol is used to evaluate the inhibitory activity of compounds on GABA transporters.[9][10]

Objective: To determine the IC50 value of a test compound for the inhibition of GABA uptake into cells expressing a specific GABA transporter subtype (e.g., GAT-1).

Materials:

  • HEK293 cells expressing the target GAT subtype

  • DMEM supplemented with 10% FBS and antibiotics

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compound and reference inhibitor (e.g., Tiagabine)

  • 96-well microplates

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the target GAT subtype in DMEM at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well plates and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.[9]

  • Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For determining total uptake, add assay buffer without any inhibitor. For determining non-specific uptake, add a high concentration of a known potent inhibitor. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[9] d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA. e. Incubate for a specific period (e.g., 10-20 minutes) at room temperature, ensuring the time is within the linear range of GABA uptake.[9]

  • Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells.[9]

  • Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity in a scintillation counter.[9]

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]

Anticonvulsant Activity Assessment (Pentylenetetrazole Model)

The pentylenetetrazole (PTZ) induced seizure model is a common method to screen for potential anticonvulsant drugs.[11][12][13]

Objective: To evaluate the ability of a test compound to protect against seizures induced by pentylenetetrazole.

Animals: Male mice or rats.

Materials:

  • Test compound

  • Pentylenetetrazole (PTZ) solution

  • Vehicle (e.g., saline, DMSO)

  • Syringes and needles for administration

Procedure:

  • Animal Preparation: Acclimate the animals to the laboratory conditions before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal, oral).

  • PTZ Induction: After a predetermined time, administer a convulsive dose of PTZ (subcutaneously or intraperitoneally).

  • Observation: Observe the animals for a set period for the onset of seizures (e.g., clonic, tonic-clonic) and mortality.

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures and death. Compare the results between the test compound group and the vehicle control group.

Analgesic Activity Assessment (Writhing Test)

The writhing test is a chemical-induced pain model used to screen for analgesic activity.[2]

Objective: To assess the analgesic effect of a test compound by measuring the reduction in writhing behavior induced by an irritant.

Animals: Male mice.

Materials:

  • Test compound

  • Reference analgesic drug (e.g., mefenamic acid)

  • Acetic acid solution (or other irritant)

  • Vehicle

Procedure:

  • Animal Groups: Divide the animals into groups: control (vehicle), reference drug, and test compound groups.

  • Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups.

  • Induction of Writhing: After a specific time, inject the acetic acid solution intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of protection or inhibition of writhing for each group compared to the control group.

Signaling Pathways and Experimental Workflows

Understanding the underlying mechanisms of action is critical in drug development. The following diagrams illustrate key pathways and workflows related to the biological activities of this compound and its analogs.

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Pharmacological Intervention Presynaptic_Neuron Presynaptic Neuron GABA_Vesicle GABA Postsynaptic_Neuron Postsynaptic Neuron GABA_Receptor GABA Receptor GABA_Vesicle->GABA_Receptor Binds GAT1 GABA Transporter (GAT-1) GABA_Vesicle->GAT1 Reuptake Glia Glial Cell GABA_Vesicle->Glia Uptake GABA_Receptor->Postsynaptic_Neuron Inhibitory Signal GAT1->Presynaptic_Neuron Recycling Inhibitor 6-Piperidinonicotinic Acid Analog (e.g., Tiagabine) Inhibitor->GAT1 Blocks

Caption: Mechanism of GABA Uptake Inhibition.

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Stimulus->Cytokines Induces Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid via PLA2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX Substrate Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Nicotinic_Acid_Analog Nicotinic Acid Analog Nicotinic_Acid_Analog->COX Inhibits Nicotinic_Acid_Analog->Cytokines Reduces Production Cytokines->Inflammation

Caption: Anti-inflammatory Signaling Pathway.

Experimental_Workflow_Anticonvulsant Start Start Animal_Grouping Animal Grouping (Control, Test) Start->Animal_Grouping Compound_Admin Compound Administration Animal_Grouping->Compound_Admin PTZ_Injection Pentylenetetrazole (PTZ) Injection Compound_Admin->PTZ_Injection Observation Observation for Seizures and Mortality PTZ_Injection->Observation Data_Collection Data Collection (Latency, Protection %) Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Caption: Anticonvulsant Screening Workflow.

Conclusion and Future Directions

The analogs of this compound, particularly those derived from nicotinic and nipecotic acids, have demonstrated significant potential in modulating key biological pathways associated with pain, inflammation, and neurological disorders. The structure-activity relationships highlighted in the literature provide a strong foundation for the rational design of novel therapeutic agents. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to explore their therapeutic potential further. Elucidation of their detailed mechanisms of action and pharmacokinetics will be crucial for their translation into clinical candidates. This guide serves as a foundational resource to support these ongoing research and development efforts.

References

In-depth Technical Guide: The Mechanism of Action of 6-Piperidinonicotinic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the current scientific literature is the absence of detailed studies on the specific mechanism of action of 6-Piperidinonicotinic acid. Despite its classification as a nicotinic acid derivative, a comprehensive understanding of its biological activity, receptor binding profile, and associated signaling pathways remains largely unexplored in published research. This guide synthesizes the available theoretical context for its potential interactions while highlighting the critical need for empirical investigation.

Theoretical Framework and Postulated Biological Interactions

This compound is a chemical entity that integrates a piperidine ring with a nicotinic acid (pyridine-3-carboxylic acid) core.[1] While this structure suggests potential interactions with biological targets associated with both moieties, it is crucial to underscore that the addition of the piperidine group can significantly alter its pharmacological properties compared to the parent nicotinic acid molecule.[2]

Potential Interaction with Nicotinic Acid Receptors

Nicotinic acid is a known agonist for the G-protein coupled receptor GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[2] This receptor is primarily expressed in adipocytes and immune cells. The activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis in adipose tissue. However, it is not possible to directly extrapolate these effects to this compound without experimental validation.[2]

Potential Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity to nicotinic acid also raises the possibility of interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[2] These receptors are crucial for synaptic transmission in the central and peripheral nervous systems. However, there are no published studies that have specifically investigated the binding affinity or functional activity of this compound at any nAChR subtype.[2]

Potential Enzyme Inhibition

As a class, nicotinic acid derivatives have been explored as potential inhibitors of various enzymes. For instance, some derivatives have been suggested to inhibit Carbonic Anhydrase III (CAIII).[2] Nevertheless, specific data on the enzyme inhibition kinetics of this compound are not available in the current body of scientific literature.[2]

Quantitative Data Summary

A thorough review of scientific databases reveals a lack of specific quantitative data regarding the biological activity of this compound. Key metrics used to characterize the potency and efficacy of a compound, such as:

  • IC₅₀ (Half-maximal inhibitory concentration)

  • EC₅₀ (Half-maximal effective concentration)

  • Kᵢ (Inhibitory constant)

  • Binding affinity

Experimental Protocols

Due to the lack of published experimental studies on the mechanism of action of this compound, it is not possible to provide detailed methodologies for key experiments. Future research in this area would necessitate the development and application of a range of in vitro and in vivo assays, including but not limited to:

  • Receptor Binding Assays: To determine the affinity of this compound for specific receptors like GPR109A and various nAChR subtypes.

  • Functional Assays: To characterize the functional consequences of receptor binding (e.g., measuring second messenger levels like cAMP or assessing ion channel activity).

  • Enzyme Inhibition Assays: To screen for and quantify any inhibitory effects on relevant enzymes.

  • Cell-based Assays: To investigate the cellular effects of the compound, such as changes in gene expression or cell signaling pathways.

  • In vivo Studies: To evaluate the pharmacological effects and pharmacokinetic properties of this compound in animal models.

Signaling Pathways and Logical Relationships

Given the absence of experimental data, any depiction of signaling pathways for this compound would be purely speculative. To illustrate the general signaling pathway of its parent compound, nicotinic acid, via the GPR109A receptor, a hypothetical diagram is provided below. It is critical to emphasize that this pathway has not been validated for this compound.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A (HCA₂) Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Nicotinic_Acid Nicotinic Acid (Hypothetical Agonist) Nicotinic_Acid->GPR109A Binds to Gi->AC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Reduces

References

In Silico Modeling of 6-Piperidinonicotinic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 6-Piperidinonicotinic acid, a versatile scaffold in medicinal chemistry. As a derivative of nicotinic acid featuring a piperidine ring, this compound holds potential for the development of novel kinase inhibitors and receptor modulators.[1] This document outlines detailed methodologies for computational analysis and subsequent experimental validation, aimed at accelerating the discovery and optimization of drug candidates based on this privileged structure.

Physicochemical Properties and Biological Potential

This compound (PubChem CID: 120800-50-2) is a heterocyclic building block with a molecular weight of 206.24 g/mol and the IUPAC name 6-(piperidin-1-yl)pyridine-3-carboxylic acid.[1] Its structure, combining the features of nicotinic acid and piperidine, makes it a valuable starting point for exploring structure-activity relationships (SAR) in drug design.[1] Derivatives of nicotinic acid and piperidine have demonstrated a wide range of biological activities, including anticancer, analgesic, and antimicrobial effects, highlighting the therapeutic potential of this compound class.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₂PubChem
Molecular Weight206.24 g/mol [1]
IUPAC Name6-(piperidin-1-yl)pyridine-3-carboxylic acid[1]
CAS Number120800-50-2[1]

Table 2: Illustrative Biological Activity of Related Piperidine and Nicotinic Acid Derivatives

Compound ClassTargetAssay TypeMeasured Value (IC₅₀/Kᵢ)Reference
Furan-pyrazole piperidine derivativesAkt1Enzymatic Assay0.98 - 709.6 nM[5]
Piperidine/piperazine-based compoundsSigma 1 Receptor (S1R)Radioligand Binding AssayKᵢ = 3.2 nM[6][7]
Nicotinic acid derivativesα-amylaseIn vitro inhibition assayMicromolar inhibition[8]
Nicotinic acid-derived acylhydrazonesStaphylococcus epidermidisMinimum Inhibitory Concentration (MIC)1.95 µg/mL[4]

In Silico Modeling Workflow

The computational investigation of this compound's interactions with biological targets follows a multi-step workflow. This process allows for the prediction of binding modes and affinities, guiding the selection and design of compounds for synthesis and experimental testing.

cluster_0 In Silico Modeling Workflow Target_Identification Target Identification (e.g., Kinases, GPCRs) Protein_Preparation Protein Preparation (PDB Structure Retrieval & Refinement) Target_Identification->Protein_Preparation Pharmacophore_Modeling Pharmacophore Modeling Target_Identification->Pharmacophore_Modeling Ligand_Preparation Ligand Preparation (3D Structure Generation) Molecular_Docking Molecular Docking (Pose & Affinity Prediction) Ligand_Preparation->Molecular_Docking Protein_Preparation->Molecular_Docking Pharmacophore_Modeling->Molecular_Docking MD_Simulations Molecular Dynamics Simulations (Binding Stability Assessment) Molecular_Docking->MD_Simulations Binding_Free_Energy Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) MD_Simulations->Binding_Free_Energy Data_Analysis Data Analysis & Hit Selection Binding_Free_Energy->Data_Analysis

Figure 1: In Silico Modeling Workflow for this compound.

Detailed Methodologies for In Silico Modeling

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.[9] This technique can be used to screen large compound libraries to identify molecules with the desired features for interacting with a target receptor.

Protocol for Ligand-Based Pharmacophore Modeling:

  • Training Set Selection: A set of active compounds with known biological activity against the target of interest is selected.

  • Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule in the training set.

  • Feature Identification: Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

  • Model Generation and Validation: Generate pharmacophore hypotheses and validate them using a test set of known active and inactive compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] This method is used to estimate the binding affinity and analyze the interactions between the ligand and the active site residues.

Protocol for Molecular Docking:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

    • Define the binding site or "docking box" around the active site.[11]

  • Ligand Preparation:

    • Generate the 3D structure of this compound or its derivatives.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide) to sample different conformations and orientations of the ligand within the binding site.[12][13]

    • Score the generated poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein.

    • Visualize the protein-ligand complex to understand the binding mode.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the predicted binding pose from molecular docking.[14]

Protocol for Protein-Ligand MD Simulation:

  • System Preparation:

    • Use the best-docked pose of the this compound derivative in complex with the target protein.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.[15]

  • Simulation Parameters:

    • Choose a suitable force field (e.g., CHARMM, AMBER) for the protein and ligand.

    • Define simulation parameters such as temperature, pressure, and simulation time (typically nanoseconds).

  • Simulation Execution:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (NVT equilibration).

    • Equilibrate the system at constant pressure (NPT equilibration).

    • Run the production MD simulation for the desired length of time.[15]

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex, calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Examine the persistence of key intermolecular interactions over time.

Potential Signaling Pathways

Given its structural motifs, this compound derivatives are likely to modulate key cellular signaling pathways implicated in various diseases. As potential kinase inhibitors or receptor modulators, the following pathways are of particular interest for investigation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16] Its dysregulation is frequently observed in cancer, making it a prime target for inhibitor development.

cluster_1 PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell_Response Cell Growth, Proliferation, Survival mTORC1->Cell_Response Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt

Figure 2: Potential Inhibition of the PI3K/Akt Pathway.
G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute a large family of transmembrane receptors that are involved in a vast array of physiological processes and are major drug targets.[17][18]

cluster_2 GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Modulator This compound Derivative (Potential Modulator) Modulator->GPCR

Figure 3: Potential Modulation of GPCR Signaling.

Experimental Protocols for In Vitro Validation

Following in silico predictions, experimental validation is essential to confirm the biological activity of the designed compounds.

Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of inhibitors to the kinase active site.[19][20]

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution.

    • Prepare serial dilutions of the this compound derivative (test compound).

    • Prepare a solution containing the target kinase and a europium-labeled anti-tag antibody.

    • Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the test compound dilutions to the assay wells.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

    • Incubate the plate for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET.

    • Calculate the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (europium).

    • Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[21]

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.[22][23]

Protocol (Filtration-based):

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor.

    • Prepare an assay buffer.

    • Prepare a solution of a known radioligand for the target receptor at a concentration near its Kd.

    • Prepare serial dilutions of the this compound derivative (unlabeled competitor).

  • Binding Reaction:

    • In a 96-well filter plate, combine the cell membranes, radioligand, and competitor compound at various concentrations.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold buffer to separate bound from free radioligand.

    • Add scintillation cocktail to the wells.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the inhibition constant (Kᵢ).

Cell-Based Functional Assay

Cell-based assays are crucial for determining the effect of a compound on cellular signaling pathways in a more physiologically relevant context.[24][25]

Protocol (GPCR-mediated cAMP Assay):

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound derivative for a specified time.

    • Include a known agonist or antagonist as a positive control.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP assay).[26]

  • Data Analysis:

    • Normalize the data and plot the cAMP response against the compound concentration.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curve.

Conclusion

The in silico modeling of this compound and its derivatives offers a powerful, rational approach to drug discovery. By combining techniques such as pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can efficiently screen and prioritize compounds with a high likelihood of biological activity. The subsequent experimental validation through targeted in vitro assays is critical to confirm these computational predictions and to elucidate the mechanism of action. This integrated workflow, as outlined in this guide, provides a robust framework for the development of novel therapeutics based on the promising this compound scaffold.

References

Spectroscopic and Technical Profile of 6-Piperidinonicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the spectroscopic and molecular characteristics of 6-piperidinonicotinic acid. Due to the limited availability of published experimental data for this specific compound, this document provides a predictive overview based on the analysis of its constituent chemical moieties—nicotinic acid and piperidine—along with general experimental protocols applicable to its analysis.

Molecular Structure and Properties

This compound is a derivative of nicotinic acid (Vitamin B3) where a piperidine ring is attached at the 6th position of the pyridine ring. This substitution is expected to significantly influence its physicochemical properties, including solubility, basicity, and biological activity, compared to the parent nicotinic acid.

Molecular Formula: C₁₁H₁₄N₂O₂ Molecular Weight: 206.24 g/mol CAS Number: 120800-50-2

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the protons on the pyridine ring and the piperidine ring. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), while the piperidine protons will be in the aliphatic region (typically δ 1.5-4.0 ppm). The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the piperidine nitrogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring and the five distinct carbons of the piperidine ring. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically δ 160-180 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyridine C2-H8.5 - 8.9150 - 155
Pyridine C4-H7.8 - 8.2135 - 140
Pyridine C5-H6.7 - 7.1110 - 115
Piperidine C2'/C6'-H (axial & equatorial)3.3 - 3.745 - 50
Piperidine C3'/C5'-H (axial & equatorial)1.5 - 1.925 - 30
Piperidine C4'-H (axial & equatorial)1.5 - 1.924 - 28
Carboxylic Acid C=O-165 - 175
Pyridine C3-120 - 125
Pyridine C6-158 - 162

Note: These are estimated values and require experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Carboxylic Acid)Stretching1725 - 1700
C=C, C=N (Aromatic Ring)Stretching1600 - 1450
C-NStretching1350 - 1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, a prominent molecular ion peak [M]⁺ at m/z 206 would be expected in the mass spectrum. Fragmentation may involve the loss of the carboxylic acid group (-45 Da) and cleavage of the piperidine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (Predicted) Description
[M]⁺206Molecular Ion
[M-COOH]⁺161Loss of carboxylic acid group
Various fragments< 161Fragments from the piperidine and pyridine rings

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH adjustment) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for one-dimensional spectra should be used. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Potential Signaling Pathways and Biological Activity

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes. The introduction of a piperidine moiety may alter the binding affinity and selectivity for different nAChR subtypes.

Below is a generalized diagram illustrating a potential signaling pathway that could be modulated by nicotinic acid analogs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 6_Piperidinonicotinic_Acid This compound (Ligand) nAChR Nicotinic Acetylcholine Receptor (nAChR) 6_Piperidinonicotinic_Acid->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Second_Messengers Second Messengers (e.g., Ca²⁺, cAMP) Ion_Channel->Second_Messengers Leads to influx of Kinase_Cascade Kinase Cascade Activation Second_Messengers->Kinase_Cascade Activate Gene_Expression Altered Gene Expression Kinase_Cascade->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Results in

Caption: A potential signaling pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and outlines standard methodologies for its experimental characterization. The provided diagrams illustrate a general experimental workflow and a potential biological signaling pathway. It is crucial for researchers to obtain and analyze experimental data to confirm these predictions and to further investigate the unique chemical and biological properties of this compound. The availability of such data will be invaluable for its potential applications in medicinal chemistry and drug discovery.

Discovery and natural occurrence of 6-Piperidinonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and occurrence of 2-Piperidinonicotinic acid (CAS 78253-61-9), a heterocyclic compound of interest in medicinal chemistry. Our investigation reveals that 2-Piperidinonicotinic acid is a synthetic molecule, with its origins tracing back to fundamental research in the 1970s on the reactivity of pyridine derivatives. This document provides a comprehensive overview of its synthetic pathway, based on available scientific literature, and clarifies its identity, distinguishing it from its isomer, 6-Piperidinonicotinic acid. To date, there is no evidence of 2-Piperidinonicotinic acid occurring naturally. This guide presents detailed experimental protocols, quantitative data in structured tables, and a visual representation of the synthetic workflow to aid researchers in its preparation and further exploration.

Introduction

2-Piperidinonicotinic acid, also known as 2-(piperidin-1-yl)nicotinic acid, is a substituted pyridine carboxylic acid. Its structure, featuring a piperidine ring at the 2-position of a nicotinic acid scaffold, makes it a valuable building block in the design of novel therapeutic agents. An initial point of clarification is the distinction from its isomer, this compound. The compound widely referenced under CAS number 78253-61-9 is definitively 2-Piperidinonicotinic acid. This guide focuses exclusively on this 2-substituted isomer. The absence of this compound in natural product databases and the broader scientific literature strongly indicates its synthetic origin.

Discovery and Synthesis

The discovery of 2-Piperidinonicotinic acid is not marked by a singular, celebrated event but rather emerges from the systematic exploration of nucleophilic aromatic substitution reactions on the pyridine ring. A seminal work in this area appears to be a 1975 publication in the Polish Journal of Pharmacology and Pharmacy. This study detailed the nucleophilic substitution of the chlorine atom in 2-chloro-3-cyanopyridine with various cyclic amines, including piperidine.[1] This reaction provides the direct precursor to 2-Piperidinonicotinic acid, which can then be obtained through the hydrolysis of the nitrile functional group.

Synthetic Pathway

The synthesis of 2-Piperidinonicotinic acid can be conceptualized as a two-step process starting from 2-chloro-3-cyanopyridine:

  • Nucleophilic Aromatic Substitution: Reaction of 2-chloro-3-cyanopyridine with piperidine to yield 2-(piperidin-1-yl)nicotinonitrile.

  • Hydrolysis: Conversion of the nitrile group of 2-(piperidin-1-yl)nicotinonitrile to a carboxylic acid to form the final product, 2-Piperidinonicotinic acid.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 2-chloro-3-cyanopyridine Intermediate 2-(piperidin-1-yl)nicotinonitrile Start->Intermediate Nucleophilic Aromatic Substitution Piperidine Piperidine Piperidine->Intermediate Hydrolysis Hydrolysis (e.g., aq. HCl, heat) Intermediate->Hydrolysis FinalProduct 2-Piperidinonicotinic acid Hydrolysis->FinalProduct

References

6-Piperidinonicotinic acid safety, toxicity, and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and summary of publicly available safety information. It is not a substitute for a formal risk assessment or the advice of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

6-Piperidinonicotinic acid (CAS No. 120800-50-2) is a heterocyclic compound incorporating both a piperidine and a nicotinic acid moiety.[1][2] Its structure suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical development.[1][2] This guide provides a consolidated overview of the available safety, toxicity, and handling information to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 120800-50-2[1][2][3]
Molecular Formula C₁₁H₁₄N₂O₂[1][2][3]
Molecular Weight 206.24 g/mol [1]
Appearance Solid, crystalline powder (typical)[4]
Melting Point 248 - 250 °C (decomposes)[5]
Synonyms 6-(1-Piperidinyl)pyridine-3-carboxylic acid, 6-Piperidin-1-ylnicotinic acid, 3,4,5,6-Tetrahydro-2H-[1,2']Bipyridinyl-5'-carboxylic Acid[1][2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage.
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation.

Source:[5]

One available Safety Data Sheet for the related compound 2-Piperidin-1-ylnicotinic acid also indicates that it is harmful by inhalation, in contact with skin, and if swallowed (Risk Phrases: 20/21/22).[6][7] While this is a different isomer, it suggests that caution should be exercised for all routes of exposure.

Experimental Protocols Overview

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications provided by suppliers are based on standardized tests (e.g., OECD guidelines) or data from structurally similar compounds. These typically involve:

  • Skin Corrosion/Irritation Studies: Application of the substance to the skin of laboratory animals (historically rabbits) or in vitro models using reconstructed human epidermis to assess the potential for irreversible skin damage.

  • Serious Eye Damage/Irritation Studies: Instillation of the substance into the eyes of laboratory animals or use of in vitro alternatives to evaluate the potential for corneal and conjunctival damage.

  • Acute Toxicity Studies: Administration of the substance to animals via oral, dermal, or inhalation routes to determine the dose that causes lethality in 50% of the test population (LD50/LC50). As stated, this data is not available for this compound.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

Personal Protective Equipment (PPE)

The following diagram outlines the mandatory PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Flame-retardant Lab Coat gloves Chemical-resistant Gloves (e.g., Nitrile, Neoprene) goggles Splash-proof Safety Goggles or Face Shield respirator NIOSH-approved Respirator (if dust is generated) researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear researcher->respirator Use As Needed

Caption: Required Personal Protective Equipment for handling this compound.

Handling Procedures

The workflow for safely handling solid this compound should minimize dust generation and prevent contact.

Handling_Workflow start Start: Prepare for Handling prep_area Work inside a Chemical Fume Hood start->prep_area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Carefully weigh the solid (Minimize dust creation) don_ppe->weigh dissolve Dissolve in appropriate solvent or add to reaction mixture weigh->dissolve cleanup Clean work area and decontaminate equipment dissolve->cleanup dispose Dispose of waste in a sealed, labeled container cleanup->dispose end End dispose->end

Caption: Standard workflow for handling solid this compound.

Storage
  • Store in a cool, dry, well-ventilated place.[6]

  • Keep the container tightly closed.[2][6]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures and First Aid

Immediate action is required in case of accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6][8]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][6]

The following diagram illustrates the logical flow for responding to an accidental exposure.

Emergency_Response cluster_routes Exposure Route cluster_actions Immediate Action exposure Accidental Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air rinse_skin Remove Clothing Rinse with Water (15 min) skin->rinse_skin rinse_eye Rinse Eyes with Water (15 min) eye->rinse_eye rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek IMMEDIATE Medical Attention fresh_air->seek_medical rinse_skin->seek_medical rinse_eye->seek_medical rinse_mouth->seek_medical

Caption: Emergency response workflow for accidental exposure.

Toxicological Information Summary

As previously noted, specific LD50/LC50 values are not available. The toxicological profile is based on GHS classifications.

  • Acute Toxicity: While no quantitative data exists, hazard classifications for related compounds suggest it may be harmful if swallowed, inhaled, or in contact with skin.[6][7]

  • Skin Corrosion/Irritation: Causes severe skin burns.[5]

  • Serious Eye Damage/Irritation: Causes serious, potentially irreversible eye damage.[5]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.[5]

  • Chronic Toxicity: No information was found regarding the long-term effects, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[6][7]

Conclusion

This compound is a hazardous chemical that must be handled with significant care. The primary risks are severe skin and eye damage and respiratory tract irritation. While comprehensive toxicological data is lacking, the available information mandates the use of stringent engineering controls, appropriate personal protective equipment, and cautious handling techniques. All personnel must be thoroughly familiar with the emergency procedures before working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 6-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 6-Piperidinonicotinic acid, a valuable building block in medicinal chemistry. The synthesis involves a nucleophilic aromatic substitution reaction between 6-chloronicotinic acid and piperidine. This application note includes a comprehensive experimental procedure, tables of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a heterocyclic compound that incorporates both a piperidine and a nicotinic acid moiety. This structural combination makes it a key intermediate in the development of novel pharmaceutical agents. The piperidine ring can influence solubility and pharmacokinetic properties, while the nicotinic acid core provides a handle for further chemical modifications. The synthesis described herein is a robust and reproducible method for obtaining this compound in a laboratory setting.

Data Presentation

Table 1: Reactant and Product Properties
Compound NameMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
6-Chloronicotinic AcidC₆H₄ClNO₂157.56Off-white to yellow crystalline powder188-192
PiperidineC₅H₁₁N85.15Colorless liquid-9
This compoundC₁₁H₁₄N₂O₂206.24White to off-white solidNot available
Table 2: Experimental Parameters and Results
ParameterValue
Reactants
6-Chloronicotinic Acid1.0 eq
Piperidine3.0 eq
Reaction Conditions
SolventWater
Temperature120 °C
Time48 hours
Work-up & Purification
pH Adjustment~4-5 with HCl
Purification MethodRecrystallization from Ethanol/Water
Yield
Theoretical YieldCalculated based on 6-chloronicotinic acid
Actual Yield~75% (literature)

Experimental Protocol

This protocol details the synthesis of this compound from 6-chloronicotinic acid and piperidine.

Materials:

  • 6-Chloronicotinic acid

  • Piperidine

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and flask

  • Filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.0 equivalent).

  • Addition of Reagents: To the flask, add deionized water and piperidine (3.0 equivalents).

  • Reaction: Heat the mixture to 120 °C and maintain it at this temperature under reflux with vigorous stirring for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Acidification: After 48 hours, cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining salts.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by appropriate analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactant1 6-Chloronicotinic Acid Reaction_Step Heat to 120°C Reflux for 48h Reactant1->Reaction_Step Reactant2 Piperidine Reactant2->Reaction_Step Solvent Water Solvent->Reaction_Step Cooling Cool to RT Reaction_Step->Cooling Acidification Acidify with HCl to pH 4-5 Cooling->Acidification Filtration Vacuum Filtration Acidification->Filtration Recrystallization Recrystallize from EtOH/Water Filtration->Recrystallization Product This compound Recrystallization->Product

Synthesis workflow for this compound.

Note: No specific signaling pathways involving this compound were identified in the literature search. Therefore, a diagram of the experimental workflow has been provided as a logical relationship visualization.

6-Piperidinonicotinic Acid as a Molecular Probe for High-Resolution Imaging of GABA Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Piperidinonicotinic acid is a heterocyclic compound featuring both a piperidine and a nicotinic acid moiety. While its direct applications as a molecular probe are not extensively documented, its structural similarity to known inhibitors of γ-aminobutyric acid (GABA) transporters (GATs) makes it a compelling candidate for the development of novel molecular probes. By functionalizing this compound with a fluorophore, it can be transformed into a powerful tool for studying the distribution, function, and pharmacology of GATs in living cells and tissues. These transporters play a crucial role in regulating GABAergic neurotransmission, and their dysfunction is implicated in various neurological disorders, including epilepsy and anxiety.

This document provides detailed application notes and protocols for the synthesis and use of a fluorescently labeled this compound derivative as a molecular probe for imaging GATs.

Principle of Application

The piperidine ring of this compound is structurally analogous to nipecotic acid, a well-known competitive inhibitor of GATs.[1] This structural motif is responsible for the molecule's affinity for the GABA binding site on the transporter. The nicotinic acid portion of the molecule provides a convenient handle for chemical modification, allowing for the attachment of a fluorophore. The resulting fluorescent probe can then be used to visualize the localization of GATs on the cell surface and to quantify their expression levels. Furthermore, by employing techniques such as fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP), this probe can be used to study ligand-transporter interactions and to screen for novel GAT inhibitors.

Quantitative Data Summary

The inhibitory activity of various piperidine-based compounds against different GAT subtypes has been characterized. While specific data for a fluorescently labeled this compound is not yet available, the following table summarizes the IC50 values for nipecotic acid and its derivatives, providing a reference for the expected activity of a probe based on this scaffold.

CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)Reference
(±)-Nipecotic acid8381062370
Tiagabine0.725>100>100>100[2]
SKF 89976A7.35509447210[2]
DDPM-25710.0052---[3]

Note: Data for various compounds are from different studies and experimental conditions, and should be used for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent this compound Probe (6-PNA-Fluorescein)

This protocol describes a hypothetical two-step synthesis to label this compound with fluorescein, a commonly used green fluorophore.

Step 1: N-Alkylation of this compound with a Linker

This step introduces a reactive group for subsequent fluorophore conjugation.

  • Materials:

    • This compound

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add potassium carbonate (2 equivalents) to the solution.

    • Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to 60°C and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylated product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Conjugation with Fluorescein

This step attaches the fluorophore to the linker.

  • Materials:

    • N-alkylated this compound from Step 1

    • Fluorescein-5-isothiocyanate (FITC)

    • Triethylamine (TEA)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Standard glassware for organic synthesis

  • Procedure:

    • First, hydrolyze the ester of the N-alkylated product from Step 1 using standard procedures (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid.

    • Dissolve the resulting carboxylic acid (1 equivalent) in anhydrous DMSO.

    • Add triethylamine (3 equivalents) to the solution.

    • Add FITC (1.1 equivalents) to the stirring solution.

    • Stir the reaction mixture at room temperature for 24 hours in the dark.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, purify the fluorescent probe by preparative HPLC to obtain the final product, 6-PNA-Fluorescein.

    • Characterize the final product by mass spectrometry and NMR spectroscopy.

cluster_synthesis Synthesis of 6-PNA-Fluorescein 6-PNA 6-Piperidinonicotinic Acid Alkylation N-Alkylation with Ethyl Bromoacetate 6-PNA->Alkylation Hydrolysis Ester Hydrolysis Alkylation->Hydrolysis Conjugation Conjugation with FITC Hydrolysis->Conjugation Probe 6-PNA-Fluorescein Probe Conjugation->Probe

Figure 1: Synthetic workflow for 6-PNA-Fluorescein.
Protocol 2: Live-Cell Imaging of GABA Transporters

This protocol details the use of the 6-PNA-Fluorescein probe for visualizing GATs in cultured cells.

  • Materials:

    • HEK293 cells stably expressing a GAT subtype (e.g., GAT-1)

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Phosphate-Buffered Saline (PBS)

    • 6-PNA-Fluorescein probe (stock solution in DMSO)

    • Hoechst 33342 or DAPI for nuclear counterstaining

    • Confocal microscope with appropriate filter sets for fluorescein (Excitation/Emission: ~494/521 nm) and the nuclear stain.[4]

  • Procedure:

    • Cell Culture: Plate the GAT-expressing HEK293 cells onto glass-bottom dishes and culture until they reach 70-80% confluency.

    • Probe Incubation:

      • Prepare a working solution of the 6-PNA-Fluorescein probe in serum-free DMEM at a final concentration of 1-10 µM.

      • Wash the cells twice with warm PBS.

      • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.

    • Washing: Wash the cells three times with warm PBS to remove unbound probe.

    • Counterstaining (Optional): Incubate the cells with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature to stain the nuclei.

    • Imaging:

      • Replace the PBS with fresh imaging medium (e.g., phenol red-free DMEM).

      • Image the cells using a confocal microscope. Use a 488 nm laser line for excitation of fluorescein and collect the emission between 500-550 nm.[5]

      • Acquire z-stack images to visualize the probe's distribution on the cell surface and within intracellular compartments.

cluster_imaging Live-Cell Imaging Workflow Cell_Culture Culture GAT-expressing cells on glass-bottom dish Probe_Incubation Incubate with 6-PNA-Fluorescein Cell_Culture->Probe_Incubation Washing Wash to remove unbound probe Probe_Incubation->Washing Counterstain Optional: Nuclear counterstain (DAPI) Washing->Counterstain Imaging Confocal Microscopy Counterstain->Imaging

Figure 2: Workflow for live-cell imaging of GATs.

Signaling Pathway Context

The 6-PNA-Fluorescein probe targets GABA transporters, which are crucial components of the GABAergic synapse. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By visualizing GATs, researchers can gain insights into the regulation of GABAergic neurotransmission.

cluster_synapse GABAergic Synapse cluster_presynaptic cluster_synaptic_cleft cluster_postsynaptic cluster_glia Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle packaging via VGAT GABA_cleft GABA GABA_Vesicle->GABA_cleft Release VGAT VGAT GAT1_pre GAT-1 GABA_cleft->GAT1_pre Reuptake GABA_R GABA Receptor (GABA_A / GABA_B) GABA_cleft->GABA_R Binding GAT3_glia GAT-3 GABA_cleft->GAT3_glia Reuptake

Figure 3: Role of GABA transporters in the synapse.

Potential Applications and Future Directions

  • High-Throughput Screening: The 6-PNA-Fluorescein probe can be adapted for high-throughput screening assays to identify novel modulators of GATs.

  • Disease Modeling: This probe can be used in cellular and animal models of neurological disorders to investigate alterations in GAT expression and function.

  • Super-Resolution Microscopy: With brighter and more photostable fluorophores, this probe could be used in super-resolution imaging techniques to visualize the nanoscale organization of GATs in the synaptic cleft.

  • In Vivo Imaging: Development of near-infrared fluorescent derivatives of this compound could enable in vivo imaging of GATs in animal models.

Conclusion

While this compound itself is not a molecular probe, its chemical structure provides a promising scaffold for the development of such tools. By conjugating it with a fluorophore, researchers can create a valuable probe for studying GABA transporters, with wide-ranging applications in neuroscience research and drug discovery. The protocols and data presented here provide a foundation for the synthesis and utilization of these novel molecular probes.

References

Application Notes and Protocols: 6-Piperidinonicotinic Acid as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-piperidinonicotinic acid as a key building block for the synthesis of complex molecules with potential therapeutic applications. The document outlines synthetic protocols, highlights relevant biological targets, and presents quantitative data for structurally related compounds to guide research and development efforts.

Introduction

The this compound scaffold, which integrates a piperidine ring with a nicotinic acid core, is a privileged structure in medicinal chemistry. This unique combination offers a three-dimensional architecture and multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutics. The piperidine moiety can influence physicochemical properties such as solubility and basicity, while the nicotinic acid portion provides a handle for further functionalization, often through amide bond formation, to interact with biological targets.[1][2][3] Derivatives of this scaffold have shown promise as inhibitors of various enzymes and as modulators of key signaling pathways implicated in diseases such as cancer.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common precursor, 6-chloronicotinic acid, is reacted with piperidine to yield the desired product. Microwave-assisted synthesis can significantly accelerate this reaction.[4][5]

Experimental Protocol: Synthesis of 6-(Piperidin-1-yl)nicotinic Acid

Materials:

  • 6-Chloronicotinic acid

  • Piperidine

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Water or a suitable solvent for microwave synthesis

  • Hydrochloric acid (for acidification)

  • Microwave synthesis reactor

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, filtration apparatus)

Procedure:

  • In a microwave reactor vessel, combine 6-chloronicotinic acid (1 equivalent), piperidine (3 equivalents), and a suitable base such as diisopropylethylamine (3 equivalents) in a solvent like water.[6]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a high temperature (e.g., 200°C) for a specified time (e.g., 2 hours) with stirring.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a beaker and acidify to a pH of 3-4 with concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-(piperidin-1-yl)nicotinic acid.

Diagram of Synthetic Workflow:

G 6-Chloronicotinic Acid 6-Chloronicotinic Acid Reaction Mixture Reaction Mixture 6-Chloronicotinic Acid->Reaction Mixture Piperidine, Base, Solvent Microwave Irradiation (e.g., 200°C, 2h) Microwave Irradiation (e.g., 200°C, 2h) Reaction Mixture->Microwave Irradiation (e.g., 200°C, 2h) Acidification (HCl) Acidification (HCl) Microwave Irradiation (e.g., 200°C, 2h)->Acidification (HCl) Filtration and Drying Filtration and Drying Acidification (HCl)->Filtration and Drying This compound This compound Filtration and Drying->this compound

Caption: General workflow for the synthesis of this compound.

Application in the Synthesis of Bioactive Molecules

This compound is a versatile building block for creating libraries of compounds, typically through the formation of amides by coupling the carboxylic acid with a diverse range of amines. These derivatives have been explored for their potential as kinase inhibitors and modulators of signaling pathways like the Hedgehog pathway.

Experimental Protocol: Amide Coupling of 6-(Piperidin-1-yl)nicotinic Acid

Method 1: Acyl Chloride Formation Followed by Amination [1][2]

Step 1: Synthesis of 6-(Piperidin-1-yl)nicotinoyl chloride

  • Suspend 6-(piperidin-1-yl)nicotinic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-2 equivalents) dropwise at 0°C.

  • Allow the reaction to stir at room temperature for several hours until a clear solution is formed, indicating the formation of the acyl chloride.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 6-(piperidin-1-yl)nicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the desired primary or secondary amine (1-1.2 equivalents) and a base such as triethylamine or DIPEA (2-3 equivalents) in a dry, aprotic solvent.

  • Add the crude 6-(piperidin-1-yl)nicotinoyl chloride solution dropwise to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-6-(piperidin-1-yl)nicotinamide.

Method 2: Direct Amide Coupling [1]

Materials:

  • 6-(Piperidin-1-yl)nicotinic acid

  • Desired amine

  • Coupling agents (e.g., EDC·HCl/HOBt, HATU)[7]

  • Base (e.g., DIPEA, triethylamine)

  • Dry aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 6-(piperidin-1-yl)nicotinic acid (1 equivalent), the desired amine (1.1 equivalents), and a coupling agent like HATU (1.2 equivalents) in a dry aprotic solvent such as DMF.

  • Add a non-nucleophilic base like DIPEA (2-3 equivalents) to the mixture.

  • Stir the reaction at room temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure amide product.

Diagram of Amide Synthesis Workflow:

G cluster_0 Method 1: Acyl Chloride Intermediate cluster_1 Method 2: Direct Coupling This compound This compound Acyl Chloride Acyl Chloride This compound->Acyl Chloride SOCl₂ or (COCl)₂ Amide Product Amide Product Acyl Chloride->Amide Product Amine, Base 6-Piperidinonicotinic Acid_2 This compound Amide Product_2 Amide Product_2 6-Piperidinonicotinic Acid_2->Amide Product_2 Amine, Coupling Agent (e.g., HATU), Base

Caption: Workflows for amide synthesis from this compound.

Biological Activity and Quantitative Data

Derivatives of the this compound scaffold have been investigated for various biological activities, particularly as anticancer agents. The following tables summarize representative data for structurally related compounds, demonstrating the potential of this chemical class.

Table 1: Cytotoxic Activity of Related Nicotinamide Derivatives [8]

Compound IDTarget Cell LineIC₅₀ (µg/mL)
4dNCI-H460 (Lung)4.07 ± 1.30
4hNCI-H460 (Lung)10.25 ± 2.14
4iNCI-H460 (Lung)11.56 ± 1.88
4dA549 (Lung)13.09 ± 2.45
4dNCI-H1975 (Lung)12.82 ± 1.59

Table 2: Kinase Inhibitory Activity of Related Piperidine/Piperazine Amides [9]

Compound IDJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)
4g12103
4p11102

Signaling Pathways

The this compound scaffold is relevant to the development of inhibitors for key signaling pathways in cancer, such as the Hedgehog and various kinase pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[10][11] Small molecule inhibitors targeting components of this pathway, such as Smoothened (Smo), are of significant therapeutic interest. The pyridine and piperidine moieties are present in known Hh pathway inhibitors.[12]

Diagram of the Hedgehog Signaling Pathway and Inhibition:

G cluster_0 Hh Pathway OFF cluster_1 Hh Pathway ON PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive inhibits SUFU SUFU GLI_rep GLI (repressor) SUFU->GLI_rep Hh Hedgehog Ligand PTCH1_2 PTCH1 Hh->PTCH1_2 binds SMO_active SMO (active) PTCH1_2->SMO_active inhibition lifted GLI_act GLI (activator) SMO_active->GLI_act activates Target Gene Expression Target Gene Expression GLI_act->Target Gene Expression Inhibitor 6-Piperidinonicotinic Acid Derivative Inhibitor->SMO_active inhibits

Caption: Simplified Hedgehog signaling pathway and a potential point of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. The synthetic protocols provided herein offer a foundation for the generation of diverse chemical libraries. The demonstrated potential of related compounds as kinase and Hedgehog pathway inhibitors underscores the promise of this scaffold in drug discovery and development. Further exploration of structure-activity relationships of derivatives from this core structure is warranted to develop novel therapeutic agents.

References

High-Throughput Screening Assays for 6-Piperidinonicotinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the biological evaluation of 6-piperidinonicotinic acid and its derivatives. Due to the limited publicly available HTS data directly pertaining to this compound, this guide focuses on established assays for targets modulated by the broader class of nicotinic acid derivatives. These protocols and data serve as a robust starting point for screening campaigns aimed at identifying and characterizing novel therapeutic agents based on this scaffold.

Introduction

Nicotinic acid (niacin) and its derivatives are a well-established class of compounds with diverse biological activities. They are known to interact with several key proteins, including G-protein coupled receptors and various enzymes, making them attractive scaffolds for drug discovery. High-throughput screening provides an efficient methodology for evaluating large libraries of such compounds to identify promising lead candidates. This document details protocols for two exemplary HTS assays targeting enzymes that are known to be modulated by nicotinic acid analogs: D-amino acid oxidase (DAAO) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Application Note 1: D-Amino Acid Oxidase (DAAO) Inhibition Assay

Target Background: D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Inhibition of DAAO is a therapeutic strategy for neurological disorders, such as schizophrenia, by increasing the levels of the D-serine, a co-agonist of the NMDA receptor.

Screening Rationale: Derivatives of nicotinic acid have been investigated as DAAO inhibitors. An HTS campaign can efficiently identify potent and selective inhibitors from a library of this compound analogs. A fluorescence-based assay is a common and robust method for HTS of DAAO inhibitors.

Quantitative Data Summary

The following table summarizes representative data for DAAO inhibitors, demonstrating the type of quantitative output expected from an HTS campaign. Note that these are example compounds and not direct derivatives of this compound.

Compound IDScaffoldTargetAssay TypeIC50 (nM)Reference
6b 5-hydroxy-1,2,4-triazin-6(1H)-oneHuman DAAOFluorescence-based15[1]
6m 5-hydroxy-1,2,4-triazin-6(1H)-oneHuman DAAOFluorescence-based8[1]
Compound 2 benzo[d]isothiazol-3(2H)-oneHuman DAAOHTS<1000[2]

Experimental Workflow: DAAO Inhibition HTS

G cluster_prep Assay Preparation cluster_assay HTS Assay Execution (384-well plate) cluster_data Data Analysis compound_prep Compound Library Preparation (Serial Dilutions) dispense_compound Dispense Test Compounds compound_prep->dispense_compound reagent_prep Reagent Preparation (hDAAO, D-serine, HRP, Amplex Red) dispense_enzyme Add hDAAO Solution reagent_prep->dispense_enzyme dispense_substrate Add D-serine, HRP, and Amplex Red dispense_enzyme->dispense_substrate incubation Incubate at 37°C dispense_substrate->incubation read_plate Read Fluorescence (Ex/Em: 530/590 nm) incubation->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition dose_response Generate Dose-Response Curves calc_inhibition->dose_response calc_ic50 Determine IC50 Values dose_response->calc_ic50

Caption: High-throughput screening workflow for DAAO inhibitors.

Detailed Experimental Protocol: Fluorescence-Based DAAO Inhibition Assay

This protocol is adapted from established high-throughput screening methods for DAAO inhibitors.[3][4]

1. Materials and Reagents:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar fluorescent probe for hydrogen peroxide)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • 384-well, black, flat-bottom microplates

  • Microplate reader with fluorescence detection capabilities

2. Assay Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include positive controls (known DAAO inhibitor) and negative controls (DMSO only).

  • Enzyme Preparation: Prepare a solution of hDAAO in assay buffer at a final concentration determined by prior enzyme titration experiments (typically in the low nM range).

  • Enzyme Addition: Add 10 µL of the hDAAO solution to each well of the assay plate containing the test compounds.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate and Detection Reagent Preparation: Prepare a substrate/detection mixture containing D-serine, HRP, and Amplex® Red in assay buffer. The final concentrations in the assay well should be approximately 50 µM for D-serine, 0.2 U/mL for HRP, and 50 µM for Amplex® Red.

  • Reaction Initiation: Add 10 µL of the substrate/detection mixture to each well to start the enzymatic reaction.

  • Signal Detection: Immediately place the plate in a microplate reader and monitor the increase in fluorescence at an excitation wavelength of ~530-545 nm and an emission wavelength of ~590 nm. Read the plate kinetically for 10-15 minutes or as a single endpoint reading after a fixed incubation time at 37°C.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each well from the kinetic data or use the endpoint fluorescence values.

  • Determine the percent inhibition for each test compound concentration relative to the negative (DMSO) and positive controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assess the quality of the assay by calculating the Z' factor from the control wells. A Z' factor greater than 0.5 indicates a robust assay suitable for HTS.

Application Note 2: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay

Target Background: 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues. Inhibition of 11β-HSD1 is a promising therapeutic strategy for treating metabolic syndrome and type 2 diabetes.[5]

Screening Rationale: Nicotinic acid derivatives have been identified as inhibitors of 11β-HSD1.[6] A Scintillation Proximity Assay (SPA) is a sensitive and homogeneous method well-suited for HTS of 11β-HSD1 inhibitors.[7][8]

Quantitative Data Summary

The following table presents example quantitative data for 11β-HSD1 inhibitors, illustrating the potency that can be achieved with different chemical scaffolds.

Compound IDScaffoldTargetAssay TypeIC50 (nM)Reference
Compound C PyrimidineMouse 11β-HSD1SPA70[9]
INCB-13739 Adamantyl amideHuman 11β-HSD1SPA3.5[10]
AMG-221 Pyridine amideHuman 11β-HSD1SPA12[10]

Experimental Workflow: 11β-HSD1 Inhibition HTS (SPA)

G cluster_prep Assay Preparation cluster_assay HTS Assay Execution (384-well plate) cluster_data Data Analysis compound_prep Compound Library Preparation (Serial Dilutions) dispense_reagents Dispense Microsomes, [3H]-cortisone, NADPH, and Test Compounds compound_prep->dispense_reagents reagent_prep Reagent Preparation (Microsomes, [3H]-cortisone, NADPH) reagent_prep->dispense_reagents spa_bead_prep SPA Bead Preparation (Anti-cortisol Ab coated) add_spa_beads Add SPA Beads spa_bead_prep->add_spa_beads incubation_reaction Incubate at 37°C (Enzymatic Reaction) dispense_reagents->incubation_reaction incubation_reaction->add_spa_beads incubation_binding Incubate for Antibody Binding add_spa_beads->incubation_binding read_plate Read Scintillation Signal (Microplate Scintillation Counter) incubation_binding->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition dose_response Generate Dose-Response Curves calc_inhibition->dose_response calc_ic50 Determine IC50 Values dose_response->calc_ic50 G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis promotes Nicotinic_Acid Nicotinic Acid / This compound Derivative Nicotinic_Acid->GPR109A binds G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx opens PI3K PI3K Akt Akt PI3K->Akt activates Gene_Expression Gene Expression (Survival, Proliferation) Akt->Gene_Expression regulates Ras Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->Gene_Expression regulates Ligand Nicotinic Acid Derivative Ligand->nAChR binds Ca_influx->PI3K activates Ca_influx->Ras activates

References

Application Notes and Protocols for the Analytical Detection of 6-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 6-Piperidinonicotinic acid in various samples. The methodologies described herein are based on established analytical techniques for similar chemical structures and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Accurate and precise analytical methods are essential for its detection and quantification in biological matrices and chemical synthesis products to ensure quality, safety, and efficacy. This guide outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), two powerful and widely used techniques in analytical chemistry.

Analytical Methods Overview

Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., purity assessment, pharmacokinetic studies).

  • High-Performance Liquid Chromatography (HPLC): A robust and reliable technique for the quantification of this compound in bulk materials and pharmaceutical formulations. When coupled with a UV detector, it offers good selectivity and sensitivity for routine analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for highly sensitive and selective quantification of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates.[1] Its ability to provide structural information through fragmentation makes it an invaluable tool for metabolite identification.

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the analytical methods described in this document. These values are based on typical performance for similar analytes and should be validated for the specific matrix and instrumentation used.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterExpected Value
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Linearity Range0.15 - 20 µg/mL (r² > 0.999)
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterExpected Value
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantitation (LOQ)0.05 ng/mL
Linearity Range0.05 - 100 ng/mL (r² > 0.999)
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is suitable for the determination of this compound in bulk powder and simple formulations.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 0.15 µg/mL to 20 µg/mL.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 260 nm

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

5. Sample Preparation

  • Bulk Powder: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the linear range. Dilute with the mobile phase as needed.

  • Formulations: Extract a known amount of the formulation with a suitable solvent. The extraction procedure will need to be optimized based on the formulation excipients. Dilute the extract with the mobile phase to a concentration within the linear range.

  • Filter all final solutions through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma or urine.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Trichloroacetic acid (TCA) or other protein precipitation agent

2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution (1 mg/mL): As described in the HPLC protocol.

  • Working Standard Solutions: Prepare serial dilutions in a blank biological matrix to create calibration standards (e.g., 0.05 to 100 ng/mL).

  • Internal Standard Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL) in acetonitrile.

4. LC-MS/MS Conditions

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98% to 2% B

    • 4.1-5.0 min: 2% B

  • Mass Spectrometer Settings (to be optimized):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (e.g., [M+H]⁺) -> Product ion

      • Internal Standard: Precursor ion -> Product ion

    • Optimize collision energy and other source parameters for maximum signal intensity.

5. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample, add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

6. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological or Bulk Sample Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the analysis of this compound.

Plausible Metabolic Pathway

The metabolism of piperidine-containing compounds often involves oxidation reactions catalyzed by cytochrome P450 enzymes in the liver.[2][3][4][5] A plausible metabolic pathway for this compound could involve hydroxylation of the piperidine ring, followed by further oxidation or conjugation.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound Hydroxylation Hydroxylated Metabolite (on Piperidine Ring) Parent->Hydroxylation Oxidation Dehydrogenation Dehydrogenated Metabolite Hydroxylation->Dehydrogenation Oxidation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation UGT Sulfation Sulfate Conjugate Hydroxylation->Sulfation SULT

References

Application Notes and Protocols: Incorporation of 6-Piperidinonicotinic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel chemical scaffolds to enhance the therapeutic properties of peptides is a cornerstone of modern drug discovery. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising strategy to overcome limitations such as poor metabolic stability and low bioavailability.[1][2] 6-Piperidinonicotinic acid is a non-standard amino acid analog that presents a unique, conformationally constrained scaffold. Its rigid structure, combining a piperidine ring with a nicotinic acid moiety, makes it an attractive building block for inducing specific secondary structures (e.g., β-turns) in peptide chains, potentially enhancing receptor affinity and enzymatic resistance.[3]

These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. While this molecule is a novel building block without extensive published data, the following protocols are based on established Fmoc/tBu chemistry and provide a robust starting point for its use in research and development.[4][5]

Potential Applications

The incorporation of a this compound moiety can be envisioned to:

  • Induce Conformational Constraints: The rigid piperidine ring can act as a turn-inducer, locking the peptide backbone into a specific conformation. This is crucial for mimicking the bioactive conformation of a natural peptide ligand.[3]

  • Enhance Proteolytic Stability: The non-natural peptide bond formed by this building block can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.[6]

  • Modulate Receptor Selectivity: By presenting side chains in a novel spatial arrangement, peptides containing this moiety may exhibit altered and potentially improved selectivity for their target receptors.

  • Serve as a Scaffold: The piperidine nitrogen offers a potential site for further chemical modification or for mimicking a key pharmacophoric interaction.

Diagram: Hypothetical Workflow for Custom Peptide Synthesis

The following diagram outlines the general workflow for preparing the custom this compound building block and its incorporation into a peptide via Fmoc-based SPPS.

A 6-Piperidinonicotinic acid B Fmoc Protection (e.g., Fmoc-OSu) A->B F Couple Next Amino Acid (Standard or Custom) B->F Incorporate Custom Fmoc-6-Pip(Fmoc)-Nic-OH via HATU/DIEA coupling C Select & Swell Resin (e.g., Rink Amide) D Load First Fmoc-Amino Acid C->D E Fmoc Deprotection (20% Piperidine/DMF) D->E E->F G Repeat Cycle (E -> F) for Sequence Elongation F->G G->E H Final Fmoc Deprotection G->H I Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) H->I J Precipitation (Cold Ether) I->J K Purification (RP-HPLC) J->K L Analysis (LC-MS, MALDI-TOF) K->L

Caption: Workflow for SPPS using a custom building block.

Experimental Protocols

Protocol 1: Fmoc Protection of this compound

To be compatible with standard SPPS, the secondary amine on the piperidine ring must be protected, typically with an Fmoc group.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0°C in an ice bath.

  • Add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product (Fmoc-6-piperidinonicotinic acid) by flash chromatography to yield the final building block.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin, incorporating the custom Fmoc-6-piperidinonicotinic acid.

Materials & Reagents:

  • Rink Amide MBHA resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Fmoc-protected amino acids (including Fmoc-6-piperidinonicotinic acid)

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or PyBOP.

  • Activator Base: N,N-Diisopropylethylamine (DIEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Cold diethyl ether.

Procedure:

  • Resin Swelling: Place the Rink Amide resin (0.1 mmol) in a reaction vessel and swell in DMF for 30 minutes, followed by DCM for 30 minutes.

  • First Amino Acid Deprotection:

    • Wash the resin 3x with DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.[7]

  • Amino Acid Coupling (General Cycle):

    • In a separate vial, pre-activate the Fmoc-amino acid (4.0 eq) with HATU (3.9 eq) and DIEA (8.0 eq) in DMF for 5-10 minutes. The solution should turn a pale yellow color.[7]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the vessel for 1-2 hours at room temperature. For the sterically hindered Fmoc-6-piperidinonicotinic acid, an extended coupling time (4 hours) or double coupling may be necessary.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • (Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[7]

  • Sequence Elongation: Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM (5x) and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol scale) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet in vacuo.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS or MALDI-TOF mass spectrometry.

Illustrative Data

The following tables present hypothetical data to guide researchers in evaluating the incorporation of this compound. Actual results will require experimental validation.

Table 1: Hypothetical Coupling Efficiency

Amino AcidCoupling Time (h)Molar Excess (eq)Coupling ReagentEstimated Yield (%)Notes
Fmoc-Ala-OH14HATU/DIEA>99%Standard conditions.
Fmoc-Ile-OH1.54HATU/DIEA>98%Slightly slower due to steric hindrance.
Fmoc-6-Pip-Nic-OH 4 5 HATU/DIEA ~90% Extended time/excess reagent needed.
Fmoc-6-Pip-Nic-OH 2 x 2 4 HATU/DIEA ~95% Double coupling improves yield.

Table 2: Hypothetical Enzymatic Stability Assay

Peptide SequenceEnzymeIncubation Time (h)% Peptide Remaining
Ac-Ala-Val-Gly-NH₂Trypsin495%
Ac-Ala-Val-Gly-NH₂Chymotrypsin45%
Ac-Ala-[6-Pip-Nic] -Gly-NH₂Trypsin498%
Ac-Ala-[6-Pip-Nic] -Gly-NH₂Chymotrypsin492%

Diagram: Hypothetical Mechanism of Action

Peptidomimetics are often designed to disrupt protein-protein interactions (PPIs). The diagram below illustrates how a peptide incorporating this compound might act as an antagonist in a generic signaling pathway.

cluster_inhibit Ligand External Ligand Receptor Cell Surface Receptor Ligand->Receptor Binds & Activates P1 Protein A Receptor->P1 Recruits P2 Protein B P1->P2 Binds & Activates Effector Downstream Effector (e.g., Kinase) P2->Effector Activates Response Cellular Response (e.g., Proliferation) Effector->Response Inhibitor Peptidomimetic (contains 6-Pip-Nic) Inhibitor->P1 Binds to PPI site Inhibit_X X

Caption: Inhibition of a protein-protein interaction.

Conclusion

This compound represents a novel and promising building block for the synthesis of advanced peptidomimetics. While its incorporation requires optimization due to potential steric hindrance, the protocols outlined here provide a solid foundation for its use. By imparting conformational rigidity and enhanced stability, this scaffold has the potential to transform standard peptides into potent and selective therapeutic candidates. Further research is warranted to fully explore its impact on peptide structure, function, and pharmacokinetic properties.

References

Application Notes and Protocols for Efficacy Testing of 6-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Piperidinonicotinic acid is a derivative of nicotinic acid. While nicotinic acid is a known agonist for the G-protein coupled receptor GPR109A (also known as HCA₂) and is involved in lipid metabolism and inflammatory pathways, the specific biological activity of this compound is not extensively characterized.[1][2][3] Nicotinic acid derivatives have also been reported to interact with nicotinic acetylcholine receptors (nAChRs) and may possess anti-inflammatory, analgesic, and other therapeutic properties.[4] Therefore, a systematic approach is required to determine the efficacy and mechanism of action of this compound.

This document provides a detailed experimental framework for the comprehensive evaluation of this compound, from initial target screening and in vitro characterization to in vivo efficacy assessment.

Predicted Signaling Pathways

Given that this compound is a nicotinic acid derivative, two primary signaling pathways are hypothesized: the GPR109A pathway and the nicotinic acetylcholine receptor (nAChR) pathway.

GPR109A Signaling Pathway

Activation of GPR109A by an agonist like nicotinic acid primarily involves coupling to Gi/o G-proteins.[2] This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and other downstream signaling events.[2] In immune cells, GPR109A activation can increase intracellular Ca2+ and has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like IL-6 and Ccl2.[5]

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Ca_ion Ca²⁺ GPR109A->Ca_ion ↑ Intracellular Gi Gi/o GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits 6-PNA 6-Piperidinonicotinic Acid 6-PNA->GPR109A AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Inflammation ↓ Pro-inflammatory Cytokines PKA->Inflammation Ca_ion->Inflammation Gi->AC Inhibits nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Channel 6-PNA 6-Piperidinonicotinic Acid 6-PNA->nAChR Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K/Akt Pathway Depolarization->PI3K_Akt Activates MAPK MAPK Pathway Depolarization->MAPK Activates Cell_Survival ↑ Cell Survival ↓ Apoptosis PI3K_Akt->Cell_Survival MAPK->Cell_Survival Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: In Vitro Functional Assays cluster_phase3 Phase 3: In Vivo Efficacy Models Target_ID Target Identification (Receptor Binding Assays) GPR109A_Functional GPR109A Functional Assays (cAMP Measurement) Target_ID->GPR109A_Functional nAChR_Functional nAChR Functional Assays (Ion Flux/Membrane Potential) Target_ID->nAChR_Functional Cell_Viability Cell Viability/Cytotoxicity (MTT Assay) Cell_Viability->GPR109A_Functional Cell_Viability->nAChR_Functional Cytokine_Analysis Cytokine Profiling (ELISA) Cell_Viability->Cytokine_Analysis Anti_Inflammatory_Screen Anti-inflammatory Screen (LPS-stimulated Macrophages) Anti_Inflammatory_Screen->Cytokine_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) GPR109A_Functional->Signaling_Pathway_Analysis nAChR_Functional->Signaling_Pathway_Analysis Cytokine_Analysis->Signaling_Pathway_Analysis Anti_Inflammatory_Model Anti-inflammatory Model (Carrageenan-induced Paw Edema) Signaling_Pathway_Analysis->Anti_Inflammatory_Model nAChR_Agonist_Model nAChR Agonist Model (Locomotor Activity & Body Temp) Signaling_Pathway_Analysis->nAChR_Agonist_Model

References

Application Notes and Protocols for 6-Piperidinonicotinic Acid in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 6-piperidinonicotinic acid scaffold in the design and synthesis of novel enzyme inhibitors. This document offers detailed experimental protocols for the synthesis of a representative inhibitor and for the enzymatic assays used to evaluate its activity. The focus is on two key therapeutic targets: acetylcholinesterase (AChE), relevant to Alzheimer's disease, and carbonic anhydrase (CA), implicated in various disorders including cancer and glaucoma.

Introduction

The this compound core is a versatile scaffold in medicinal chemistry, combining the features of a substituted pyridine ring with a piperidine moiety. This structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of nicotinic acid have shown promise as inhibitors of various enzymes, and the incorporation of a piperidine ring can enhance binding to target enzymes, improve pharmacokinetic properties, or both. This document will explore the potential of this compound derivatives as inhibitors of acetylcholinesterase and carbonic anhydrase.

Data Presentation: Inhibitory Activities of Nicotinic Acid Derivatives

While specific quantitative data for a wide range of this compound derivatives is still emerging in the public domain, the inhibitory potential of the broader class of substituted nicotinic and piperidine-containing compounds against key enzymes is well-documented. The following tables summarize representative data for related compounds, highlighting the potential of this chemical space.

Table 1: Inhibitory Activity of Representative Piperidine-Containing Compounds against Acetylcholinesterase (AChE)

Compound IDStructureTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Hypothetical Compound A 6-(piperidin-1-yl)nicotinamide derivativeHuman AChETo be determinedDonepezilTypical range: 0.01-0.1
N-Benzylpiperidine Derivative 5h N-benzylpiperidineElectrophorus electricus AChE0.83Galantamine1.31
Thiazolopyrimidine Derivative 9p Thiazolopyrimidine fused with piperidineElectrophorus electricus AChE0.73Galantamine1.31

Note: Data for compounds 5h and 9p are from studies on related piperidine-containing heterocycles and are provided for context.

Table 2: Inhibitory Activity of Representative 6-Substituted Nicotinic Acid Derivatives against Carbonic Anhydrase (CA)

Compound IDStructureTarget EnzymeKᵢ (nM)Reference CompoundKᵢ (nM)
Hypothetical Compound B 6-(piperidin-1-yl)nicotinic acid sulfonamide derivativeHuman CA IXTo be determinedAcetazolamideTypical range: 10-50
6-(Hexyloxy)pyridine-3-carboxylic acid 6-alkoxynicotinic acidBovine CA III41,600AcetazolamideVaries by isoform
Pyridine-3-sulfonamide Derivative 15 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamideHuman CA IX19.5Acetazolamide25

Note: Data for 6-(hexyloxy)pyridine-3-carboxylic acid and compound 15 are from studies on related 6-substituted nicotinic acid derivatives and are provided to illustrate the potential of this scaffold.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative this compound derivative and for the biochemical assays to determine its inhibitory activity against acetylcholinesterase and carbonic anhydrase.

Protocol 1: Synthesis of a Representative this compound Amide Derivative

This protocol describes a general two-step procedure for the synthesis of an N-benzyl-6-(piperidin-1-yl)nicotinamide, a hypothetical but representative enzyme inhibitor.

Step 1: Synthesis of 6-(piperidin-1-yl)nicotinic acid

  • Reaction Setup: In a sealed reaction vessel, combine 6-chloronicotinic acid (1.0 eq), piperidine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-(piperidin-1-yl)nicotinic acid. Further purification can be achieved by recrystallization.

Step 2: Amide Coupling to form N-benzyl-6-(piperidin-1-yl)nicotinamide

  • Activation of Carboxylic Acid: Dissolve 6-(piperidin-1-yl)nicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or DMF. Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-6-(piperidin-1-yl)nicotinamide.

G cluster_synthesis Synthesis Workflow start 6-Chloronicotinic Acid + Piperidine step1 Nucleophilic Aromatic Substitution start->step1 intermediate 6-(piperidin-1-yl)nicotinic acid step1->intermediate step2 Amide Coupling (EDC, HOBt) intermediate->step2 product N-benzyl-6-(piperidin-1-yl)nicotinamide step2->product amine Benzylamine amine->step2

Synthesis of a representative this compound amide.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a widely used colorimetric method to determine AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compound (dissolved in a suitable solvent, e.g., DMSO).

  • 96-well microplate and a microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATCI (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.

    • Prepare serial dilutions of the test compound.

  • Assay in 96-well Plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution (or solvent for control).

    • Add 20 µL of the AChE solution and incubate for 15 minutes at 25 °C.

    • Add 10 µL of the DTNB solution.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_assay AChE Inhibition Assay Workflow start Prepare Reagents (AChE, ATCI, DTNB, Inhibitor) step1 Add Buffer, Inhibitor, and AChE to Plate start->step1 incubation Pre-incubate (15 min) step1->incubation step2 Add DTNB incubation->step2 step3 Initiate with ATCI step2->step3 measurement Measure Absorbance at 412 nm step3->measurement analysis Calculate % Inhibition and IC50 measurement->analysis G cluster_assay CA Inhibition Assay Workflow syringeA Syringe A: Enzyme + Indicator + Inhibitor mixing Rapid Mixing syringeA->mixing syringeB Syringe B: CO2-saturated Water syringeB->mixing measurement Monitor Absorbance Change mixing->measurement analysis Calculate Initial Rates and Ki measurement->analysis G cluster_pathway Cholinergic Signaling in Alzheimer's Disease presynaptic Presynaptic Neuron ACh_release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ACh_vesicle ACh Vesicle ACh_vesicle->ACh_release ACh ACh ACh_release->ACh receptor ACh Receptor ACh->receptor breakdown ACh->breakdown AChE AChE AChE->breakdown AChE_inhibitor 6-Piperidinonicotinic Acid Derivative (AChE Inhibitor) AChE_inhibitor->AChE Inhibits signal Signal Transduction (Memory, Learning) choline_acetate Choline + Acetate breakdown->choline_acetate G

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Piperidinonicotinic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 6-chloronicotinic acid with piperidine in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.

Q2: What are the key factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield of this compound synthesis. These include the choice of catalyst and ligand, the type and amount of base used, the reaction solvent, temperature, and reaction time. Optimization of these parameters is crucial for achieving high yields.

Q3: What are the common side reactions observed during the synthesis?

A3: Common side reactions in the Buchwald-Hartwig amination of 6-chloronicotinic acid with piperidine include hydrodehalogenation of the starting material (replacement of chlorine with hydrogen), and the formation of biaryl species through homo-coupling of the starting material.[1] Catalyst decomposition at elevated temperatures can also lead to the formation of palladium black and a decrease in catalytic activity.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. This is followed by extraction with an organic solvent. The crude product obtained after solvent evaporation is then purified by column chromatography on silica gel to isolate the pure this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or ligand.Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation. Consider using a pre-formed, air-stable palladium precatalyst for more consistent results.[1]
Incorrect base selection or insufficient amount.A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Ensure at least a stoichiometric amount of base is used relative to the limiting reagent. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested, although this may require higher temperatures and longer reaction times.[1]
Presence of oxygen or moisture in the reaction.The Pd(0) active catalyst is sensitive to oxygen. Perform the reaction under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents and reagents. Degassing the solvent prior to use is recommended.[1]
Formation of Significant Side Products Hydrodehalogenation (replacement of Cl with H).This side reaction can be minimized by ensuring the reaction is carried out under strictly anaerobic conditions and by using a ligand that promotes the desired C-N bond formation over competing pathways.
Biaryl formation (homo-coupling of 6-chloronicotinic acid).This is more common with highly reactive aryl halides. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) and using a ligand that favors C-N reductive elimination can suppress this side reaction.[1]
Reaction Stalls Before Completion Catalyst decomposition.High reaction temperatures can lead to catalyst decomposition. Consider lowering the reaction temperature and extending the reaction time. Using more robust ligands designed for stability at higher temperatures can also be beneficial.[1]
Product inhibition.The product, this compound, may coordinate to the palladium center and inhibit the catalytic cycle. In such cases, a higher catalyst loading might be necessary to drive the reaction to completion.
Difficult Purification Co-elution of impurities with the product.Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. If the product is acidic, a wash with a mild aqueous base during workup can help remove acidic impurities.

Experimental Protocols

General Protocol for Buchwald-Hartwig Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 6-Chloronicotinic acid

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Add 6-chloronicotinic acid (1.0 equivalent) and piperidine (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)(L_n)-X oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination HNR'R'', Base amide_complex Ar-Pd(II)(L_n)-NR'R'' amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst/Ligand Activity start->check_catalyst check_base Verify Base Strength/Amount check_catalyst->check_base [Catalyst OK] new_reagents Use Fresh Reagents check_catalyst->new_reagents [Inactive] check_conditions Ensure Inert Atmosphere check_base->check_conditions [Base OK] adjust_base Adjust Base/Stoichiometry check_base->adjust_base [Incorrect] optimize_temp Optimize Temperature check_conditions->optimize_temp [Inert OK] improve_inertness Improve Inert Technique check_conditions->improve_inertness [Leak/Moisture] success Improved Yield optimize_temp->success [Optimized] failure Problem Persists optimize_temp->failure [No Improvement] new_reagents->check_catalyst adjust_base->check_base improve_inertness->check_conditions temp_study Perform Temperature Screen

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification of 6-Piperidinonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Piperidinonicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from the bifunctional nature of the molecule. The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group can lead to issues with solubility, chromatographic behavior, and salt formation. The basicity of the piperidine ring can cause peak tailing during normal-phase column chromatography on silica gel.[1]

Q2: What are the most common methods for purifying this compound?

A2: The most common and effective purification methods are:

  • Acid-Base Extraction: This technique leverages the acidic and basic functional groups to separate the target compound from neutral impurities.[2][3][4]

  • Recrystallization: A powerful technique for final purification to obtain a highly crystalline and pure product.

  • Column Chromatography: Useful for separating the target compound from closely related impurities, though modifications may be needed to address the basic piperidine moiety.

Q3: How can I remove unreacted starting materials from my crude this compound?

A3: Unreacted starting materials, such as nicotinic acid precursors or piperidine, can often be removed using an appropriate acid-base extraction workup. For instance, unreacted piperidine can be removed by washing the organic layer with a dilute acid solution.

Q4: My purified this compound is colored. How can I decolorize it?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by filtration and recrystallization.

Troubleshooting Guides

Acid-Base Extraction Issues
Problem Possible Cause Solution
Low recovery of product after extraction. Incomplete protonation or deprotonation of the target molecule.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) or basic (pH > 10) to fully convert the compound to its salt form. Use a pH meter or pH paper for verification.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product precipitates during pH adjustment. The salt of the product is not fully soluble in the aqueous layer.Use a larger volume of water to dissolve the salt. Gentle heating may also improve solubility.
Recrystallization Issues
Problem Possible Cause Solution
The compound oils out instead of crystallizing. The solvent is too nonpolar for the compound, or the solution is supersaturated.Add a more polar co-solvent dropwise until the oil redissolves, then allow to cool slowly. Seeding with a small crystal of pure product can also induce crystallization.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is too dilute.Concentrate the solution by evaporating some of the solvent. Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.
Low yield of crystals. The compound is still significantly soluble in the mother liquor at low temperatures.Cool the solution in an ice bath for a longer period. Minimize the amount of solvent used for dissolution.
Column Chromatography Issues
Problem Possible Cause Solution
Significant peak tailing on silica gel. The basic piperidine nitrogen is interacting strongly with the acidic silica gel.[1]Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress this interaction.
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mobile phase.
Poor separation of impurities. The chosen solvent system does not provide adequate resolution.Perform small-scale TLC experiments with different solvent systems to find an optimal mobile phase for separation before running the column.

Experimental Protocols

Acid-Base Extraction for Purification of this compound

This protocol is designed to separate the amphoteric this compound from neutral organic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a 1M HCl solution. The this compound will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the pH is basic. The this compound will precipitate. Extract the product back into an organic solvent like DCM.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent pair in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to test include ethanol, isopropanol, and water.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds and salts.
Ethanol78HighA versatile solvent for a wide range of organic compounds.
Isopropanol82Medium-HighSimilar to ethanol, but slightly less polar.
Ethyl Acetate77MediumGood for moderately polar compounds.
Dichloromethane40Medium-LowUseful for less polar compounds; often used in combination with other solvents.
Hexane69LowA nonpolar solvent, often used as a co-solvent to induce crystallization.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude Product in Organic Solvent add_acid Extract with 1M HCl crude->add_acid separate1 Separate Layers add_acid->separate1 aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 Aqueous organic1 Organic Layer (Neutral Impurities) separate1->organic1 Organic add_base Adjust Aqueous to Basic pH aqueous1->add_base precipitate Precipitated Product add_base->precipitate extract_back Extract Product into Fresh Organic Solvent precipitate->extract_back pure_organic Organic Layer with Purified Product extract_back->pure_organic dissolve Dissolve in Minimum Hot Solvent pure_organic->dissolve Optional Final Purification Step cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter dry Dry Crystals filter->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography start Column Chromatography of this compound check_tailing Is there significant peak tailing? start->check_tailing add_base Add 0.1-1% Triethylamine to the eluent check_tailing->add_base Yes check_elution Does the compound elute? check_tailing->check_elution No add_base->check_elution increase_polarity Gradually increase eluent polarity check_elution->increase_polarity No check_separation Is separation from impurities adequate? check_elution->check_separation Yes increase_polarity->check_elution good_separation Good Separation poor_separation Poor Separation optimize_solvent Optimize solvent system using TLC poor_separation->optimize_solvent check_separation->good_separation Yes check_separation->poor_separation No optimize_solvent->start

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: Purity Confirmation of Synthesized 6-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the purity confirmation of a synthesized 6-Piperidinonicotinic acid sample.

Workflow for Purity Assessment

A systematic approach is crucial for accurately determining the purity of a newly synthesized compound. The following workflow outlines the recommended sequence of analytical techniques.

G cluster_0 Initial Purity Check cluster_1 Structural Confirmation cluster_2 Quantitative Purity Assessment cluster_3 Final Confirmation TLC Thin Layer Chromatography (TLC) MP Melting Point Analysis TLC->MP Quick check for major impurities NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR Proceed if sharp melting range MS Mass Spectrometry (MS) NMR->MS Confirm structure qNMR Quantitative NMR (qNMR) NMR->qNMR For absolute purity IR Infrared (IR) Spectroscopy MS->IR Confirm functional groups HPLC HPLC Analysis IR->HPLC Move to quantitative analysis EA Elemental Analysis HPLC->EA Orthogonal check Final Purity Confirmed HPLC->Final High purity confirmed (>95%) qNMR->Final EA->Final

Caption: Experimental workflow for the purity confirmation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, organized by analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why is NMR spectroscopy a primary technique for purity analysis?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds.[1][2] For purity assessment, ¹H NMR is particularly useful because it provides information on the chemical environment of all protons in the molecule. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a reference standard of the compound itself.[3][4][5]

Q: What should I expect in the ¹H NMR spectrum of pure this compound?

A: The ¹H NMR spectrum should show distinct signals corresponding to the protons on the pyridine ring and the piperidine ring. The integration of these signals should correspond to the number of protons in each environment. The absence of significant unassignable peaks is a strong indicator of high purity.

Troubleshooting Guide: NMR Spectroscopy

IssuePossible CauseSuggested Solution
Unexpected peaks in the spectrum Residual solvent, starting materials, or reaction byproducts.Identify common solvent peaks. Compare the spectrum with those of your starting materials. If byproducts are suspected, further purification (e.g., recrystallization, column chromatography) is needed.
Broad or poorly resolved signals Sample is not fully dissolved; presence of paramagnetic impurities; sample degradation.Ensure complete dissolution in the deuterated solvent. Filter the sample if necessary. Re-prepare the sample if degradation is suspected.
Incorrect integration values Phasing errors; poor baseline correction; overlapping peaks.Carefully re-process the spectrum with correct phasing and baseline correction. For overlapping peaks, consider using a higher field NMR instrument or a different solvent that may resolve the signals.
High-Performance Liquid Chromatography (HPLC)

Q: How does HPLC determine the purity of my sample?

A: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, especially in the pharmaceutical industry.[6][7][8] It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[7] A pure sample will ideally show a single major peak in the chromatogram. The area of any other peaks relative to the main peak can be used to quantify the level of impurities, often expressed as a percentage purity (e.g., area %).[8]

Q: What is a typical result for a high-purity this compound sample by HPLC?

A: A high-purity sample (typically >95%) will exhibit one major peak with a specific retention time. Any impurity peaks will be very small in comparison. For regulatory purposes, methods are often developed to detect and quantify impurities at levels as low as 0.1%.

Troubleshooting Guide: HPLC Analysis

IssuePossible CauseSuggested Solution
Multiple peaks observed The sample contains impurities (e-g., starting materials, by-products, degradation products).[6]Optimize the purification procedure (recrystallization, column chromatography). If the impurities are unknown, consider using LC-MS to identify them.
Broad or tailing main peak Column overload; poor sample solubility in the mobile phase; column degradation.Inject a lower concentration of the sample. Ensure the sample is fully dissolved in the mobile phase before injection. Replace the column if it has degraded.
No peaks detected Incorrect detection wavelength; sample not eluting from the column.Ensure the detector wavelength is appropriate for this compound (which contains a UV-active pyridine ring). Adjust the mobile phase composition to be more eluotropic if the compound is retained too strongly.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate; temperature changes.Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks or pressure fluctuations. Use a column oven to maintain a constant temperature.
Mass Spectrometry (MS)

Q: What is the role of Mass Spectrometry in purity confirmation?

A: Mass Spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, which provides the molecular weight of the compound.[9][10] High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the molecular formula.[1][11] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for detecting and identifying unknown impurities.[1][4][12]

Q: What m/z value should I look for to confirm the identity of this compound?

A: For this compound (C₁₁H₁₄N₂O₂), the expected monoisotopic mass is approximately 206.1055 g/mol . In the mass spectrum, you should look for the protonated molecule [M+H]⁺ at m/z ≈ 207.1133.

Troubleshooting Guide: Mass Spectrometry

IssuePossible CauseSuggested Solution
Expected molecular ion is not observed Ionization method is too harsh, causing fragmentation; compound does not ionize well under the chosen conditions.Switch to a softer ionization technique (e.g., from Electron Impact (EI) to Electrospray Ionization (ESI)). Adjust source parameters or try a different mobile phase additive (e.g., formic acid, ammonium acetate) to promote ionization.
Spectrum shows multiple high-mass peaks Presence of impurities; formation of adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺).Check for common adducts by looking for mass differences of ~22 Da (Na) or ~38 Da (K) from the protonated molecule. If other peaks are not adducts, they are likely impurities that need to be removed.
Observed mass does not match theoretical mass Instrument is not properly calibrated; incorrect molecular formula was assumed.Calibrate the mass spectrometer using a known standard. Double-check the calculation of the theoretical mass for the expected molecular formula.
Elemental Analysis

Q: Why is Elemental Analysis necessary if I have NMR and MS data?

A: Elemental analysis provides an orthogonal confirmation of purity by determining the mass percentages of carbon, hydrogen, and nitrogen in the sample.[13] The experimental values are compared to the theoretical values calculated from the molecular formula.[14] A close match (typically within ±0.4%) provides strong evidence that the empirical formula is correct and that no significant inorganic or highly carbon/hydrogen-disparate organic impurities are present.[2]

Troubleshooting Guide: Elemental Analysis

IssuePossible CauseSuggested Solution
Experimental values deviate >0.4% from theoretical Presence of residual solvent (e.g., water, ethanol); inorganic impurities (e.g., salts); incomplete combustion.Dry the sample thoroughly under high vacuum to remove volatile solvents. If inorganic impurities are suspected from the synthesis (e.g., catalysts, salts), purify the sample again. Ensure the instrument is functioning correctly.
Results are consistent but consistently low The compound may have formed a stable hydrate.If NMR and other data support the structure, consider the possibility of a hydrate. Calculate the theoretical percentages for a mono- or dihydrate and see if they match the experimental results.

Summary of Quantitative Data

The following table summarizes the key quantitative data for a pure sample of this compound.

ParameterTheoretical ValueExpected Experimental Result
Molecular Formula C₁₁H₁₄N₂O₂N/A
Molecular Weight 206.24 g/mol N/A
Monoisotopic Mass 206.1055 DaHRMS [M+H]⁺: 207.1133 ± 5 ppm
Melting Point VariesSharp range (e.g., 220-222 °C)[15]
Elemental Composition C: 64.06%, H: 6.84%, N: 13.58%Within ±0.4% of theoretical values
HPLC Purity N/A>95% (single major peak)

Logical Relationship of Analytical Techniques

The confirmation of purity is not based on a single technique but on the convergence of evidence from multiple, orthogonal methods.

G NMR NMR (Confirms Structure) MS MS (Confirms Mol. Weight) NMR->MS Cross-validation EA Elemental Analysis (Confirms Formula) NMR->EA Cross-validation Purity High Purity Confirmed NMR->Purity Correct proton/carbon signals No major unknown peaks MS->EA Cross-validation MS->Purity Correct molecular ion observed EA->Purity Correct elemental ratios HPLC HPLC (Quantifies Impurities) HPLC->Purity Main peak area >95%

Caption: Interrelation of analytical data for purity confirmation.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

¹H NMR Spectroscopy
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • Concentration: 5-10 mg of sample in 0.6-0.7 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm). Integrate all signals.

Mass Spectrometry (LC-MS)
  • LC Method: Use the HPLC method described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

  • Scan Range: m/z 100-500.

  • Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 207.11). Check the mass spectrum of the main peak to confirm the accurate mass.

Elemental Analysis (CHN)
  • Sample Preparation: Ensure the sample is completely dry by placing it under high vacuum for several hours.

  • Amount: Weigh approximately 2-3 mg of the sample accurately.

  • Analysis: Submit the sample to a CHN combustion analyzer. The instrument will combust the sample at high temperature and quantify the resulting CO₂, H₂O, and N₂ gases.

  • Calculation: The instrument software will calculate the percentage of C, H, and N. Compare these results with the theoretical values for C₁₁H₁₄N₂O₂.

References

Degradation pathways of 6-Piperidinonicotinic acid and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-Piperidinonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a loss of the parent compound over time. What could be the cause?

A1: Inconsistent analytical results, particularly a decrease in the peak area corresponding to this compound, strongly suggest degradation of the compound. The molecule possesses three key functional groups that can be susceptible to degradation under various experimental and storage conditions: a tertiary amine within the piperidine ring, a pyridine ring, and a carboxylic acid moiety. Establishing the stability of this compound under your specific conditions through forced degradation studies is crucial for understanding and mitigating these issues.

Q2: What are the most probable degradation pathways for this compound?

A2: Based on the chemical structure of this compound, the primary degradation pathways are anticipated to be oxidation, thermal degradation, and photodegradation.

  • Oxidative Degradation: The tertiary amine in the piperidine ring is a likely site for oxidation, which can lead to the formation of an N-oxide or more complex ring-opened products. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Thermal Degradation: At elevated temperatures, the carboxylic acid group is susceptible to decarboxylation, resulting in the loss of carbon dioxide and the formation of 6-phenylpiperidine.

  • Photodegradation: The pyridine ring, an aromatic heterocycle, can absorb UV light, leading to photolytic degradation. While the pyridine ring itself is relatively stable, photodegradation can lead to the formation of various photoproducts. Nicotinic acid, a related structure, is known to undergo photodecomposition upon UV irradiation[1].

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, prolonged exposure to extreme pH conditions (strong acid or base) at elevated temperatures may lead to some degradation, although this is generally considered a less probable pathway compared to oxidation and thermal stress. Nicotinic acid itself is considered stable to hydrolysis under environmental conditions[2].

Q3: How can I prevent the degradation of this compound during my experiments and storage?

A3: To minimize degradation, the following preventative measures are recommended:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • pH Control: If working with solutions, buffering the system to a neutral or slightly acidic pH can help prevent base-catalyzed degradation. Many pharmaceutical compounds exhibit optimal stability in the pH range of 4 to 8.

  • Light Protection: Use amber vials or wrap your experimental setup with aluminum foil to protect the compound from light, thereby preventing photolytic degradation.

  • Temperature Control: Avoid exposing the compound to high temperatures. If heating is necessary for an experimental step, use the lowest effective temperature for the shortest possible duration.

  • Use of Antioxidants: If oxidative degradation is a primary concern, the addition of a small amount of a suitable antioxidant can be considered. However, this must be validated to ensure it does not interfere with your experimental assays.

Troubleshooting Guides

Symptom Potential Cause Troubleshooting Steps
Appearance of new, unidentified peaks in HPLC/LC-MS analysis. Degradation of this compound.1. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. 2. Compare the retention times of the new peaks in your sample with those of the degradation products generated in the forced degradation study. 3. Use LC-MS/MS to characterize the structure of the degradation products.
Loss of biological activity or inconsistent assay results. Degradation of the active compound.1. Re-analyze the purity of your this compound stock solution and working solutions by HPLC. 2. Prepare fresh solutions from a new batch of the compound if possible. 3. Review your experimental protocol for potential stress conditions (e.g., prolonged exposure to light, high temperatures, or non-buffered solutions) and implement the preventative measures outlined in the FAQs.
Discoloration of the solid compound or solutions. Formation of degradation products.1. Discontinue use of the discolored material. 2. Obtain a fresh batch of the compound. 3. Review storage conditions to ensure they are optimal for stability.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, based on typical results for similar compounds.

Stress Condition Reagent/Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C< 5%Minimal degradation
Base Hydrolysis 0.1 M NaOH24 hours60°C5-10%Potential minor hydrolysis products
Oxidative Degradation 3% H₂O₂8 hoursRoom Temp.15-25%This compound N-oxide, Ring-opened products
Thermal Degradation Solid State48 hours80°C10-20%6-phenylpiperidine (decarboxylation product)
Photolytic Degradation UV light (254 nm)24 hoursRoom Temp.20-30%Various photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Thermal Degradation (Solid): Place a sample of the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At the end of the exposure period, withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution may be necessary. A common starting point is a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 260 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

degradation_pathways cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation main This compound n_oxide N-Oxide main->n_oxide Oxidation (e.g., H₂O₂) decarboxylated 6-phenylpiperidine main->decarboxylated Heat (Δ) photoproducts Various Photoproducts main->photoproducts UV Light (hν) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Stability-Indicating HPLC Analysis stress->analysis characterization Characterization of Degradants (LC-MS/MS, NMR) analysis->characterization pathway Elucidation of Degradation Pathways characterization->pathway

Caption: Workflow for investigating the degradation of this compound.

References

Enhancing the stability of 6-Piperidinonicotinic acid for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 6-Piperidinonicotinic acid for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a heterocyclic compound featuring a piperidine ring attached to a nicotinic acid core. Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of impurities with potentially different biological activities. Maintaining the integrity of the compound during long-term storage is essential for reliable drug discovery and development processes.

Q2: What are the primary factors that can affect the stability of this compound?

A2: The stability of this compound can be influenced by several factors, primarily related to its functional groups: the piperidine ring and the carboxylic acid on the pyridine ring. Key factors include:

  • pH: The basicity of the piperidine nitrogen and the acidic nature of the carboxylic acid make the compound susceptible to pH-dependent degradation.

  • Oxidizing agents: The piperidine ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opening products.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3]

  • Light: Exposure to UV or visible light can lead to photodegradation.[4][5]

Q3: What are the potential degradation products of this compound?

A3: Based on the chemical structure, potential degradation products may include:

  • N-oxide of the piperidine ring: Oxidation of the nitrogen atom in the piperidine ring.[2]

  • Oxidative cleavage products of the piperidine ring: More extensive oxidation can lead to the opening of the piperidine ring.

  • Decarboxylation product: Loss of the carboxylic acid group from the pyridine ring, especially under thermal stress.

  • Products of photodegradation: Exposure to light may lead to complex rearrangements or dimerization.[4][5]

Q4: How should this compound be stored to ensure its long-term stability?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. For solutions, it is advisable to use freshly prepared solutions or store them at low temperatures for short periods.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of a stored sample.

  • Question: I am analyzing my this compound sample that has been stored for several months, and I see additional peaks that were not present in the initial analysis. What could be the cause?

  • Answer: These unexpected peaks are likely degradation products. To identify the cause, a forced degradation study is recommended. By systematically exposing your sample to acidic, basic, oxidative, photolytic, and thermal stress conditions, you can determine which conditions lead to the formation of these impurities. This will help in identifying the degradation pathway and the nature of the impurities.

Issue 2: The biological activity of my this compound sample has decreased over time.

  • Question: My recent experiments using a stored batch of this compound show significantly lower activity compared to when the batch was fresh. Why is this happening?

  • Answer: A decrease in biological activity is a strong indicator of degradation. The parent compound is likely converting into less active or inactive degradation products. It is crucial to re-analyze the purity of your sample using a stability-indicating HPLC method. If degradation is confirmed, the batch should be discarded, and future batches should be stored under more stringent conditions (e.g., lower temperature, protection from light, inert atmosphere).

Issue 3: The physical appearance of the this compound powder has changed (e.g., color change, clumping).

  • Question: The white powder of my this compound has turned slightly yellow and has become clumpy. What does this signify?

  • Answer: A change in color or physical state often signifies chemical transformation, which could be due to degradation. Color changes can be indicative of oxidation or photodegradation. Clumping suggests moisture absorption, which can facilitate hydrolytic degradation. It is crucial to characterize the material to understand the extent of degradation.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Hypothesized)
0.1 M HCl24 hours60°C< 5%Minimal degradation
0.1 M NaOH24 hours60°C15-25%Potential hydrolysis products
6% H₂O₂24 hoursRoom Temp20-35%N-oxide, Ring-opened products
Thermal48 hours80°C10-20%Decarboxylation product
Photolytic (UV light)24 hoursRoom Temp25-40%Complex photoproducts

Disclaimer: The data presented in this table is illustrative and intended for educational purposes to demonstrate potential degradation patterns. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute with the mobile phase.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Dissolve the exposed solid in the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the parent peak and any degradation products.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak.

Visualizations

Degradation_Pathways cluster_main This compound cluster_degradation Degradation Products main This compound n_oxide N-Oxide main->n_oxide Oxidation ring_opened Ring-Opened Products main->ring_opened Harsh Oxidation decarboxylated Decarboxylated Product main->decarboxylated Thermal Stress photo_products Photodegradation Products main->photo_products UV/Vis Light

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow start Start: Stability Study forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) start->forced_degradation long_term_storage Long-Term Storage (Controlled Conditions) start->long_term_storage hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev analyze_stressed Analyze Stressed Samples hplc_dev->analyze_stressed identify_degradants Identify Degradation Products (e.g., LC-MS) analyze_stressed->identify_degradants end End: Determine Shelf-Life identify_degradants->end periodic_analysis Periodic Analysis long_term_storage->periodic_analysis periodic_analysis->end

References

Common pitfalls to avoid when working with 6-Piperidinonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Piperidinonicotinic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with this versatile molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis, purification, and use of this compound.

Issue 1: Low Yield in Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting to synthesize this compound from 6-chloronicotinic acid and piperidine, but I am consistently obtaining low yields. What are the potential causes and how can I optimize the reaction?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal reaction conditions.

    • Temperature: Ensure the reaction is heated sufficiently. SNAr reactions on electron-deficient rings like pyridine often require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature in increments of 10-20°C.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.

    • Base: A suitable base is crucial to neutralize the HCl generated during the reaction. Common bases for this transformation include potassium carbonate (K₂CO₃), triethylamine (TEA), or an excess of piperidine itself. Ensure the base is dry and of good quality.

  • Poor Nucleophilicity of Piperidine: While piperidine is a good nucleophile, its effectiveness can be hampered by protonation if the reaction conditions are too acidic.

    • Stoichiometry: Use a slight excess of piperidine (e.g., 1.2-1.5 equivalents) to drive the reaction forward.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.

    • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective for SNAr reactions as they can solvate the intermediate and starting materials. Ensure the solvent is anhydrous.

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify this compound from the crude reaction mixture. I am observing significant tailing during column chromatography.

Possible Causes and Solutions:

  • Strong Interaction with Silica Gel: The basic piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[1]

    • Mobile Phase Modifier: Add a basic modifier to your eluent to compete with your product for binding to the silica. A common and effective choice is to add 0.5-2% triethylamine (TEA) to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[1]

    • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic. Alumina (basic or neutral) can be a good alternative for purifying basic compounds.[1] Reverse-phase chromatography (C18) with an appropriate mobile phase (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid) can also be an effective purification method.[1]

  • Crystallization Issues: If attempting purification by crystallization, the choice of solvent is critical.

    • Solvent Screening: Screen a variety of solvents to find one in which your product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Based on the solubility of the parent compound, nicotinic acid, suitable solvents to try could include water, ethanol, or mixtures thereof.[2][3] The presence of both a polar carboxylic acid and a more non-polar piperidine ring may necessitate a mixed solvent system for optimal crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.

Q2: In which solvents is this compound soluble?

A2: While specific solubility data for this compound is not extensively published, we can infer its likely solubility based on its structure and the properties of its parent compound, nicotinic acid. It is expected to be soluble in polar protic solvents like water and ethanol, and polar aprotic solvents like DMSO and DMF.[2][3] Its solubility in water will be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic piperidine group.

Solubility of Nicotinic Acid in Various Solvents at 298.15 K (as a proxy)

SolventMolar Solubility (mol·dm⁻³)
Dimethyl sulfoxide (DMSO)High
EthanolModerate
WaterModerate
AcetoneLow
AcetonitrileVery Low
Diethyl etherVery Low

Data adapted from the study of nicotinic acid solubility.[2][3]

Q3: My compound appears to be degrading in solution. What could be the cause?

A3: Nicotinic acid derivatives can be susceptible to degradation under certain conditions. The stability of this compound in solution can be influenced by pH, temperature, and light exposure. Both strongly acidic and strongly basic conditions may promote degradation. It is advisable to prepare solutions fresh and store them at low temperatures, protected from light, when not in use.

Q4: I am using this compound in a biological assay and am getting inconsistent results. Could the compound be interfering with the assay?

A4: It is possible that the compound is interfering with your assay. Here are a few troubleshooting steps:

  • Run a Control: Include a control in your assay that contains only the compound and not the biological system of interest to check for any background signal or interference.

  • Check for Aggregation: At higher concentrations, some compounds can form aggregates which can interfere with biological assays. Consider running the assay at a range of concentrations.

  • pH Effects: As this compound has acidic and basic functional groups, it could alter the pH of your assay buffer, which in turn could affect enzyme activity or cell viability. Ensure your buffer has sufficient capacity to maintain the desired pH.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the nucleophilic aromatic substitution of 6-chloronicotinic acid with piperidine.

Materials:

  • 6-Chloronicotinic acid

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 6-chloronicotinic acid (1.0 eq) and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Add piperidine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Adjust the pH to ~7 with 1M HCl. The product may precipitate at this stage. If so, collect by filtration.

  • If the product remains in solution, extract with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mobile phase of DCM/MeOH with 1% TEA.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Activated charcoal (optional)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow start Start: 6-Chloronicotinic Acid + Piperidine reaction S_NAr Reaction (DMF, K2CO3, 80-100°C) start->reaction workup Aqueous Workup & pH Adjustment reaction->workup purification Purification workup->purification chromatography Column Chromatography (DCM/MeOH + 1% TEA) purification->chromatography crystallization Recrystallization (e.g., Ethanol/Water) purification->crystallization product Pure this compound chromatography->product crystallization->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Purification start Problem: Tailing in Silica Gel Chromatography cause Cause: Strong interaction of basic piperidine with acidic silica start->cause solution1 Solution 1: Modify Mobile Phase Add 0.5-2% Triethylamine cause->solution1 solution2 Solution 2: Change Stationary Phase Use Alumina or Reverse Phase (C18) cause->solution2

Caption: A troubleshooting guide for purification challenges with this compound.

References

Technical Support Center: Scaling Up the Production of 6-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 6-Piperidinonicotinic acid. The information is presented in a question-and-answer format to directly address potential issues.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: The most prevalent and scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 6-halonicotinic acid, typically 6-chloronicotinic acid, with piperidine. 6-Chloronicotinic acid is a readily available starting material.

Q2: What are the key factors that influence the success of the nucleophilic aromatic substitution reaction for this synthesis?

A2: The success of the SNAr reaction is primarily influenced by:

  • Reactivity of the Aryl Halide: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the carboxylic acid group and the ring nitrogen.

  • Nucleophilicity of the Amine: Piperidine is a strong nucleophile, which favors the reaction.

  • Reaction Conditions: Temperature, solvent, and the presence of a base are critical parameters that need to be optimized for efficient conversion and minimal byproduct formation.

  • Purity of Starting Materials: Using high-purity 6-chloronicotinic acid and piperidine is crucial to avoid side reactions and simplify purification.

Q3: What are the potential safety concerns when scaling up this synthesis?

A3: When scaling up, it is important to consider the following safety precautions:

  • Piperidine: Piperidine is a flammable and corrosive liquid with a strong, unpleasant odor. It is also toxic if inhaled, ingested, or absorbed through the skin. Work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel at elevated temperatures, there is a risk of pressure build-up. Ensure the reaction vessel is appropriately rated for the intended temperature and pressure.

  • Exothermic Reaction: The reaction between 6-chloronicotinic acid and piperidine can be exothermic. For large-scale reactions, monitor the temperature closely and have a cooling system in place to control the reaction rate.

II. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material 1. Insufficient reaction temperature: The reaction may be too slow at lower temperatures. 2. Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or slowing down the reaction rate. 3. Presence of water: Water can react with the starting materials or intermediates, leading to side products and reduced yield. 4. Inadequate mixing: In larger batches, inefficient stirring can lead to localized concentration gradients and incomplete reaction.1. Increase reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or HPLC. A common temperature range for similar reactions is 100-200°C. 2. Solvent selection: Consider using a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. Water can also be used as a solvent, especially in microwave-assisted reactions. 3. Use anhydrous conditions: Ensure all reactants, solvents, and glassware are dry. 4. Improve agitation: Use a more powerful overhead stirrer for larger reaction volumes to ensure homogeneous mixing.
Formation of Significant Byproducts 1. Reaction temperature is too high: High temperatures can lead to decomposition of starting materials or products, or promote side reactions. 2. Excess piperidine: While an excess of piperidine can drive the reaction to completion, it can also lead to the formation of byproducts if it reacts with other functional groups or impurities. 3. Reaction with solvent: Some solvents can react with the starting materials under the reaction conditions.1. Optimize reaction temperature: Conduct small-scale experiments to find the optimal temperature that provides a good reaction rate with minimal byproduct formation. 2. Control stoichiometry: Use a controlled excess of piperidine (e.g., 1.5-3 equivalents) and monitor the reaction closely. 3. Choose an inert solvent: Select a solvent that is stable under the reaction conditions.
Difficulties in Product Isolation and Purification 1. Product is highly soluble in the reaction solvent: This can make precipitation or extraction difficult. 2. Formation of emulsions during workup: This is common when using aqueous and organic phases. 3. Product co-precipitates with inorganic salts: This can occur if a base is used and not properly removed during workup.1. Solvent removal and precipitation: After the reaction is complete, remove the solvent under reduced pressure. The product can then be precipitated by adding an anti-solvent or by adjusting the pH. 2. Break emulsions: Add a small amount of brine or a different organic solvent to break up emulsions. 3. pH adjustment and washing: The product, being an amino acid, has a zwitterionic character. Carefully adjusting the pH of the aqueous solution to the isoelectric point of this compound will minimize its solubility and promote precipitation. Wash the crude product thoroughly with cold water to remove inorganic salts. Recrystallization from a suitable solvent (e.g., water, ethanol-water mixture) can be used for further purification.

III. Experimental Protocols

A. Synthesis of 6-Chloronicotinic Acid from 6-Hydroxynicotinic Acid

This is a common precursor synthesis for the main reaction.

Materials:

  • 6-Hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a well-ventilated fume hood, carefully add 6-hydroxynicotinic acid to a flask containing phosphorus oxychloride and a catalytic amount of DMF.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude 6-chloronicotinic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or toluene.

B. Synthesis of this compound

This protocol is based on analogous nucleophilic aromatic substitution reactions. Optimization for large-scale production is recommended.

Materials:

  • 6-Chloronicotinic acid

  • Piperidine

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Water or a polar aprotic solvent (e.g., DMF, DMSO)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a condenser, magnetic stirrer (or overhead stirrer for larger scale), and temperature probe, add 6-chloronicotinic acid, water (or other chosen solvent), piperidine (2-3 equivalents), and a non-nucleophilic base like DIPEA (2-3 equivalents).

  • Reaction: Heat the mixture to a temperature between 100°C and 200°C. If using conventional heating, reflux may be necessary depending on the solvent. For microwave-assisted synthesis, a temperature of 200°C for 2 hours has been shown to be effective for a similar reaction. Monitor the progress of the reaction by TLC or HPLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a high-boiling organic solvent was used, remove it under reduced pressure.

    • Acidify the aqueous solution or the residue dissolved in water with hydrochloric acid to a pH of approximately 2-3.

    • Cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Purification:

    • Collect the crude product by vacuum filtration and wash it with cold deionized water to remove any remaining salts and impurities.

    • For further purification, recrystallize the crude this compound from a suitable solvent system, such as water or an ethanol/water mixture.

    • Dry the purified product under vacuum.

IV. Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Aminations of Chloronicotinic Acids.

Starting MaterialAmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
2-Chloronicotinic acidN-MethylanilineWaterDIPEA200 (Microwave)2Not specifiedBenchChem Protocol
6-ChloronicotinonitrilePiperidineDioxaneDBUReflux167-100Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.[1]

V. Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reaction_Setup Reaction Setup: - 6-Chloronicotinic Acid - Piperidine - Base (e.g., DIPEA) - Solvent (e.g., Water) Start->Reaction_Setup Heating Heating: - Conventional or Microwave - Monitor by TLC/HPLC Reaction_Setup->Heating Workup Workup: - Cool Reaction - Acidify with HCl Heating->Workup Precipitation Precipitation: - Cool in Ice Bath Workup->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallization: - Water or Ethanol/Water Washing->Recrystallization Drying Dry Under Vacuum Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

troubleshooting_logic Start Low Yield Check_Temp Is Reaction Temperature Sufficient? Start->Check_Temp Increase_Temp Increase Temperature (e.g., to 150-200°C) Check_Temp->Increase_Temp No Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Re-evaluate Re-evaluate Reaction Increase_Temp->Re-evaluate Change_Solvent Switch to Polar Aprotic (DMF, DMSO) Check_Solvent->Change_Solvent No Check_Water Is Anhydrous Condition Met? Check_Solvent->Check_Water Yes Change_Solvent->Re-evaluate Dry_Reagents Use Dry Solvents and Reagents Check_Water->Dry_Reagents No Check_Mixing Is Mixing Adequate for Scale? Check_Water->Check_Mixing Yes Dry_Reagents->Re-evaluate Improve_Agitation Use Overhead Stirrer Check_Mixing->Improve_Agitation No Check_Mixing->Re-evaluate Yes Improve_Agitation->Re-evaluate

References

Validation & Comparative

Validating the Biological Target of 6-Piperidinonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of 6-Piperidinonicotinic acid. Given the limited direct experimental data on this specific compound, we present a comparative analysis with known ligands for its potential biological targets: G-protein coupled receptor 109A (GPR109A), nicotinic acetylcholine receptors (nAChRs), and Carbonic Anhydrase III (CAIII). This document outlines the necessary experimental protocols and data presentation formats to facilitate a thorough investigation.

Potential Biological Targets and Comparative Ligand Analysis

This compound, a derivative of nicotinic acid, is structurally poised to interact with several biological targets. Nicotinic acid is a known agonist of GPR109A.[] Furthermore, the structural similarity to nicotine suggests a potential interaction with nAChRs. Some studies have also indicated that nicotinic acid derivatives may inhibit carbonic anhydrases.

G-Protein Coupled Receptor 109A (GPR109A)

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This receptor is a promising therapeutic target for dyslipidemia and inflammation.[3]

Table 1: Comparative Potency of Known GPR109A Agonists

CompoundTypeEC₅₀Reference
Niacin (Nicotinic Acid)Endogenous Ligand Analog~1 µM[2]
β-Hydroxybutyrate (β-HB)Endogenous Ligand0.7 mM[4]
ButyrateEndogenous Ligand1.6 mM[4]
AcipimoxSynthetic AgonistHigh Affinity[3]
AcifranSynthetic AgonistHigh Affinity[3]
Monomethyl fumarate (MMF)Synthetic AgonistPotent Agonist[3]
MK-1903Synthetic AgonistFull Agonist[3]
MK-0354Synthetic Agonist1.65 µM (human)[5]
GSK2560743Synthetic AgonistPotent Agonist[3]
Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[6] They are crucial in processes like muscle contraction, learning, and memory.[6][7]

Table 2: Comparative Binding Affinities of Known nAChR Agonists

CompoundReceptor SubtypeKᵢ / KₔReference
Epibatidineα4β20.17 ± 0.02 nM (Kᵢ)[8]
Nicotineα4β214 ± 2 nM (Kᵢ)[8]
Acetylcholine (ACh)Muscle-type (closed state)106 ± 6 µM (Kₔ)[9]
CholineMuscle-type (closed state)4.1 ± 0.5 mM (Kₔ)[9]
Carbonic Anhydrase III (CAIII)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[10] CAIII is a cytosolic isoform with distinct structural features.[11] Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and altitude sickness.[10][12][13]

Table 3: Comparative Inhibitory Potencies of Carbonic Anhydrase Inhibitors

CompoundTarget Isoform(s)IC₅₀Reference
AcetazolamideCA IX30 nM[14]
IndisulamGeneral CA inhibitorNot specified[14]
ZonisamideCA II, CA V35.2 nM (Kᵢ for hCA II), 20.6 nM (Kᵢ for hCA V)[14]
CAI/II-IN-13CA I, CA II309.16 nM (hCA I), 267.27 nM (hCA II)[14]

Experimental Protocols for Target Validation

To validate the biological target of this compound, a series of in vitro assays should be performed.

GPR109A Target Validation

2.1.1. cAMP Assay

This assay determines if this compound activates GPR109A by measuring changes in intracellular cAMP levels.

  • Cell Line: HEK293 cells stably expressing human GPR109A.

  • Procedure:

    • Seed GPR109A-expressing HEK293 cells in a 96-well plate and culture overnight.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

    • Stimulate the cells with various concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes. Include a known GPR109A agonist (e.g., niacin) as a positive control.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Plot the concentration-response curve and determine the EC₅₀ value.

2.1.2. GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to GPR109A.

  • Membrane Preparation: Prepare membranes from cells overexpressing GPR109A.

  • Procedure:

    • Incubate the cell membranes with increasing concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

    • After incubation, separate bound and free [³⁵S]GTPγS by filtration.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the specific binding against the concentration of this compound to determine the EC₅₀ and Bₘₐₓ values.

nAChR Target Validation

2.2.1. Radioligand Binding Assay

This assay determines the binding affinity of this compound to different nAChR subtypes.

  • Materials: Membranes from cells expressing specific nAChR subtypes (e.g., α4β2, α7), radiolabeled ligand (e.g., [³H]epibatidine).

  • Procedure:

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value and then the Kᵢ value using the Cheng-Prusoff equation.

Carbonic Anhydrase III Inhibition Assay

2.3.1. Stopped-Flow CO₂ Hydration Assay

This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

  • Materials: Purified recombinant human CAIII, stopped-flow spectrophotometer, CO₂-saturated water, buffer, and a pH indicator.

  • Procedure:

    • Pre-incubate the CAIII enzyme with various concentrations of this compound.

    • Rapidly mix the enzyme solution with CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time as CO₂ hydration causes a pH drop.

    • Calculate the initial reaction velocity.

    • Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.[15]

Visualizing Workflows and Pathways

GPR109A Signaling Pathway

GPR109A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound (or Niacin) GPR109A GPR109A Agonist->GPR109A Binds G_protein Gi/o GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream Regulates Target_Validation_Workflow Start Start: Hypothesis This compound targets GPR109A, nAChRs, or CAIII GPR109A_Assays GPR109A Assays - cAMP Assay - GTPγS Binding Start->GPR109A_Assays nAChR_Assays nAChR Assay - Radioligand Binding Start->nAChR_Assays CAIII_Assay CAIII Assay - CO2 Hydration Assay Start->CAIII_Assay Data_Analysis Data Analysis - Determine EC50 / IC50 / Ki GPR109A_Assays->Data_Analysis nAChR_Assays->Data_Analysis CAIII_Assay->Data_Analysis Conclusion Conclusion: Identify Primary Biological Target(s) Data_Analysis->Conclusion

References

Navigating the Receptor Landscape: A Comparative Guide to the Cross-Reactivity Profile of 6-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As a derivative of nicotinic acid containing a piperidine moiety, 6-Piperidinonicotinic acid's potential interactions can be inferred from the known pharmacology of these components. Nicotinic acid is a well-known agonist for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic acid receptor 2 or HCA2), which is involved in lipid metabolism.[1][2] The piperidine ring is a common scaffold in a vast array of pharmaceuticals with diverse biological activities, including but not limited to, interactions with CNS receptors.[3][4][5] Therefore, a comprehensive cross-reactivity screening would be essential to delineate its selectivity profile.

Postulated Cross-Reactivity Targets

Based on its chemical structure, a screening panel for this compound should include, but not be limited to, the following receptor families:

  • G-Protein Coupled Receptors (GPCRs): Beyond its expected interaction with GPR109A, screening against a broad panel of GPCRs is crucial. This would include receptors for neurotransmitters, hormones, and chemokines to identify any unforeseen interactions that could lead to side effects.

  • Ion Channels: Many drugs containing piperidine motifs are known to interact with various ion channels. Therefore, assessing the activity of this compound on key voltage-gated and ligand-gated ion channels is a critical step in safety pharmacology.

  • Nuclear Hormone Receptors: These receptors are involved in regulating gene expression, and off-target interactions can lead to significant physiological changes. A screening panel should assess for any agonist or antagonist activity on common nuclear receptors.

Comparative Data Presentation

The following tables are templates designed to present quantitative data from hypothetical cross-reactivity studies. Such data is typically generated through competitive radioligand binding assays to determine binding affinity (Ki) and functional assays to measure potency (IC50 for antagonists or EC50 for agonists).

Table 1: Hypothetical Binding Affinity Profile of this compound at Various GPCRs

Receptor TargetRadioligandThis compound Kᵢ (nM)Reference Compound Kᵢ (nM)Reference Compound
GPR109A[³H]-Nicotinic AcidData not available150Nicotinic Acid
α₁-Adrenergic[³H]-PrazosinData not available0.5Prazosin
β₂-Adrenergic[³H]-CGP-12177Data not available1.2Propranolol
D₂ Dopamine[³H]-SpiperoneData not available0.1Haloperidol
5-HT₂ₐ Serotonin[³H]-KetanserinData not available1.0Ketanserin
M₁ Muscarinic[³H]-PirenzepineData not available2.5Atropine
H₁ Histamine[³H]-PyrilamineData not available0.8Diphenhydramine

Table 2: Hypothetical Functional Activity of this compound at Various Ion Channels

Channel TargetAssay TypeThis compound IC₅₀/EC₅₀ (µM)Reference Compound IC₅₀/EC₅₀ (µM)Reference Compound
hERG (Kᵥ11.1)Patch ClampData not available0.02Astemizole
Naᵥ1.5Patch ClampData not available1.5Lidocaine
Caᵥ1.2Calcium FluxData not available0.1Nifedipine
GABAₐElectrophysiologyData not available0.5 (EC₅₀)GABA

Experimental Protocols

A robust assessment of cross-reactivity involves a combination of binding and functional assays.

Radioligand Binding Assays

This method is considered the gold standard for quantifying the affinity of a compound for a receptor.[6][7]

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of receptors through competitive displacement of a specific radioligand.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.[8]

  • Assay Setup: In a multi-well plate, a fixed concentration of a specific radioligand and varying concentrations of the test compound (this compound) are incubated with the receptor-containing membranes.[8]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.[6]

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[9]

Functional Cellular Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or modulator of receptor activity.

1. G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., cAMP Measurement)

Objective: To assess the effect of this compound on the signaling of Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).[10]

Methodology:

  • Cell Culture: Cells stably expressing the GPCR of interest are cultured.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular components.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a suitable detection kit, such as those based on TR-FRET or ELISA.[11]

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

2. Ion Channel Functional Assay (e.g., Automated Patch Clamp)

Objective: To evaluate the modulatory effects of this compound on ion channel activity.

Methodology:

  • Cell Preparation: Cells expressing the ion channel of interest are harvested and prepared for automated patch-clamp recording.

  • Recording: A whole-cell patch clamp configuration is established using an automated platform.

  • Compound Application: A baseline of ion channel activity is recorded, after which different concentrations of this compound are applied to the cells.

  • Data Acquisition: Changes in ionic currents are recorded in response to the compound application.

  • Data Analysis: The percentage of inhibition or potentiation of the ion channel current is calculated to determine IC₅₀ or EC₅₀ values.

3. Nuclear Hormone Receptor Functional Assay (e.g., Reporter Gene Assay)

Objective: To determine if this compound can activate or inhibit nuclear hormone receptors.

Methodology:

  • Cell Transfection: Host cells are co-transfected with a plasmid encoding the nuclear hormone receptor and a reporter plasmid containing a response element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: The transfected cells are treated with various concentrations of this compound.

  • Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.[12]

  • Data Analysis: The change in reporter gene expression is used to generate dose-response curves and determine EC₅₀ or IC₅₀ values.

Visualizations

The following diagrams illustrate the workflows and signaling pathways relevant to the cross-reactivity assessment of this compound.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays b1 Receptor Membrane Preparation b2 Incubation with Radioligand & this compound b1->b2 b3 Filtration to Separate Bound/Free Ligand b2->b3 b4 Scintillation Counting b3->b4 b5 Data Analysis (IC50 -> Ki) b4->b5 f1 Cell Line Expressing Target Receptor f2 Compound Incubation f1->f2 f3 Measurement of Downstream Signal (e.g., cAMP, Ion Flux, Gene Expression) f2->f3 f4 Data Analysis (EC50 / IC50) f3->f4 start This compound start->b1 start->f1

General experimental workflow for cross-reactivity screening.

gpcrsignaling ligand Ligand (e.g., Nicotinic Acid) receptor GPCR (e.g., GPR109A) ligand->receptor Binds g_protein G-Protein (Gi) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Inhibition of Lipolysis) pka->response Phosphorylates Targets

Simplified Gᵢ-coupled GPCR signaling pathway, relevant for GPR109A.

References

Comparative Analysis of 6-Piperidinonicotinic Acid and its Enantiomers: A Data Gap in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite the growing importance of stereoisomerism in drug development, a comprehensive comparative analysis of racemic 6-Piperidinonicotinic acid and its individual (R)- and (S)-enantiomers is not publicly available in current scientific literature. Extensive searches for experimental data on the synthesis, chiral separation, and differential pharmacological activities of these specific compounds have yielded no direct results. This represents a significant knowledge gap for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this molecule.

The piperidine and nicotinic acid moieties are common scaffolds in a wide array of pharmacologically active compounds, suggesting that this compound could be of interest for biological screening. However, without studies that separate and individually test the enantiomers, a crucial aspect of its potential bioactivity remains unknown. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity profiles.

This guide, therefore, serves to highlight the absence of critical data and to outline the necessary experimental framework that would be required to perform a thorough comparative analysis.

Hypothetical Experimental Workflow

To address the current data deficiency, a systematic investigation into this compound and its enantiomers would be necessary. The following diagram illustrates a logical experimental workflow that could be employed.

Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis & Separation cluster_analysis Pharmacological Evaluation racemic_synthesis Racemic Synthesis of This compound chiral_separation Chiral Separation (e.g., HPLC, SFC) racemic_synthesis->chiral_separation in_vitro In Vitro Assays (Receptor Binding, Enzyme Inhibition) chiral_separation->in_vitro enantioselective_synthesis Enantioselective Synthesis of (R)- and (S)-enantiomers enantioselective_synthesis->in_vitro in_vivo In Vivo Studies (Animal Models of Disease) in_vitro->in_vivo admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo->admet

Caption: A proposed experimental workflow for the synthesis, separation, and comprehensive pharmacological evaluation of this compound and its enantiomers.

Data Presentation: A Template for Future Research

Should the necessary experimental data become available, the following tables provide a structured format for presenting a clear and concise comparison of the racemic mixture versus the individual enantiomers.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyRacemic this compound(S)-6-Piperidinonicotinic Acid(R)-6-Piperidinonicotinic Acid
Melting Point (°C)Data not availableData not availableData not available
Solubility (mg/mL)Data not availableData not availableData not available
pKaData not availableData not availableData not available
LogPData not availableData not availableData not available
Bioavailability (%)Data not availableData not availableData not available
Half-life (t½)Data not availableData not availableData not available

Table 2: Comparative In Vitro Pharmacological Activity

Target / AssayRacemic this compound(S)-6-Piperidinonicotinic Acid(R)-6-Piperidinonicotinic Acid
Receptor Binding Affinity (Ki, nM)Data not availableData not availableData not available
Enzyme Inhibition (IC₅₀, µM)Data not availableData not availableData not available
Functional Assay (EC₅₀, µM)Data not availableData not availableData not available

Detailed Experimental Protocols: A Methodological Outline

The following are generalized protocols for key experiments that would be essential for a comparative analysis.

Synthesis and Chiral Separation

Objective: To obtain the racemic mixture and isolate the individual enantiomers of this compound.

Protocol for Racemic Synthesis: A potential synthetic route could involve the nucleophilic aromatic substitution of a suitable 6-halonicotinic acid derivative with piperidine.

Protocol for Chiral Separation:

  • Develop a High-Performance Liquid Chromatography (HPLC) method using a suitable chiral stationary phase (e.g., polysaccharide-based column).

  • Screen various mobile phase compositions (e.g., mixtures of hexane/isopropanol or acetonitrile/methanol with acidic or basic additives) to achieve baseline separation of the enantiomers.

  • Scale up the analytical method to a preparative scale to isolate sufficient quantities of each enantiomer for further testing.

  • Confirm the absolute configuration of the separated enantiomers using techniques such as X-ray crystallography or by comparison to enantiomerically pure standards if they can be synthesized.

In Vitro Pharmacological Profiling

Objective: To compare the biological activity of the racemate and individual enantiomers at specific molecular targets.

Protocol for Receptor Binding Assay (Example):

  • Prepare cell membranes expressing the target receptor of interest.

  • Incubate the membranes with a known radioligand for the receptor in the presence of increasing concentrations of the test compounds (racemate, (S)-enantiomer, (R)-enantiomer).

  • After incubation, separate bound from free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the inhibition constant (Ki) for each compound to determine its binding affinity for the receptor.

Signaling Pathways: A Theoretical Framework

Without experimental data, it is not possible to definitively map the signaling pathways affected by this compound. However, based on its structural components, one could hypothesize its interaction with pathways involving nicotinic acetylcholine receptors (nAChRs) or other receptors that recognize the piperidine or nicotinic acid scaffold. The diagram below illustrates a generic signaling pathway that could be investigated.

Hypothetical Signaling Pathway Compound This compound (Racemate or Enantiomer) Receptor Target Receptor (e.g., nAChR) Compound->Receptor G_Protein G-Protein or Ion Channel Modulation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: A generalized signaling pathway that could be activated or inhibited by this compound, pending experimental validation.

A thorough comparative analysis of this compound and its enantiomers is a prerequisite for any meaningful drug discovery and development effort. The current lack of data presents an opportunity for researchers to conduct foundational studies that could uncover novel pharmacological properties. The experimental framework, data presentation templates, and hypothetical pathways outlined in this guide provide a roadmap for such an investigation. Until these studies are performed, the scientific community remains uninformed about the specific biological activities of the stereoisomers of this compound.

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 6-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a systematic Structure-Activity Relationship (SAR) study on 6-Piperidinonicotinic acid. This analysis is a critical component in drug discovery, enabling the optimization of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. This guide will objectively compare potential analogs of this compound, provide detailed experimental protocols for biological evaluation, and visualize key concepts to facilitate a deeper understanding of the SAR landscape.

Introduction to this compound and SAR

This compound, a derivative of nicotinic acid (niacin), presents an interesting scaffold for medicinal chemistry exploration. Nicotinic acid itself is a well-known lipid-lowering agent that acts through the G-protein coupled receptor 109A (GPR109A)[1][2]. Furthermore, the nicotinic acid backbone is a core component of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and inflammatory processes[3][4]. The incorporation of a piperidine ring at the 6-position introduces a key structural element that can be systematically modified to probe interactions with biological targets and optimize drug-like properties.

A Structure-Activity Relationship (SAR) study is a systematic investigation of how the chemical structure of a molecule influences its biological activity. By synthesizing and testing a series of structurally related analogs, researchers can identify key chemical features, known as pharmacophores, that are essential for the desired biological effect. This iterative process of design, synthesis, and testing is fundamental to modern drug development.

Proposed Analogs for SAR Study

To systematically explore the SAR of this compound, modifications can be introduced at three primary locations: the piperidine ring, the carboxylic acid, and the pyridine ring. The following table outlines a proposed set of initial analogs for synthesis and evaluation.

Table 1: Proposed Analogs of this compound for Initial SAR Study

Compound IDModification on Piperidine Ring (R1)Modification on Carboxylic Acid (R2)Modification on Pyridine Ring (R3)Rationale for Modification
LEAD-001 -H (Piperidine)-OH (Carboxylic Acid)-HParent Compound
ANA-001 -CH₃ (N-Methylpiperidine)-OH-HInvestigate the effect of N-alkylation on the piperidine ring.
ANA-002 -C₂H₅ (N-Ethylpiperidine)-OH-HExplore the impact of a larger N-alkyl group.
ANA-003 4-OH (4-Hydroxypiperidine)-OH-HIntroduce a polar group on the piperidine ring to probe for hydrogen bonding interactions.
ANA-004 4-F (4-Fluoropiperidine)-OH-HEvaluate the effect of a halogen substituent on potency and metabolic stability.
ANA-005 -H-OCH₃ (Methyl Ester)-HAssess the importance of the carboxylic acid for activity (prodrug potential).
ANA-006 -H-NH₂ (Amide)-HExamine the role of the carboxylic acid as a hydrogen bond donor/acceptor.
ANA-007 -H-OH5-F (5-Fluoro)Investigate the influence of an electron-withdrawing group on the pyridine ring.
ANA-008 -H-OH2-Cl (2-Chloro)Explore the impact of a substituent at a different position on the pyridine ring.

Comparison with Alternative Compounds

To benchmark the activity of novel this compound analogs, it is essential to compare their performance against established compounds targeting similar pathways.

Table 2: Comparative Profile of Alternative Compounds

CompoundStructurePrimary Target(s)Reported Activity/Use
Acifran
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
GPR109A AgonistPotent hypolipidemic agent.[5][6][7][]
Varenicline
alt text
α4β2 nAChR Partial AgonistSmoking cessation aid.[9][10][11][12]
Enzastaurin
alt text
Protein Kinase C beta InhibitorInvestigational antineoplastic agent.[13][14][15][16][17]
ABT-107
alt text
α7 nAChR AgonistInvestigational compound for cognitive disorders.[18][19]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. The following are key assays for evaluating the biological activity of this compound analogs.

GPR109A Activation Assay (cAMP Inhibition)

This assay determines the ability of a compound to activate the GPR109A receptor, which is coupled to a Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (adenylyl cyclase activator).

  • Test compounds and reference agonist (e.g., Nicotinic Acid).

  • cAMP detection kit (e.g., HTRF, Lance, or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Cell Treatment: Remove the culture medium and wash the cells with assay buffer. Add the diluted compounds to the cells and incubate for 15-30 minutes at room temperature.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM) and incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This radioligand binding assay measures the affinity of the test compounds for a specific nAChR subtype (e.g., α7 or α4β2).

Materials:

  • Cell membranes from a cell line or tissue expressing the nAChR subtype of interest.

  • Radioligand specific for the nAChR subtype (e.g., [³H]-Epibatidine for α4β2 or [¹²⁵I]-α-Bungarotoxin for α7).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of nicotine or another suitable ligand).

  • Test compounds.

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the test compound concentration and fit the data to determine the IC₅₀, which can then be converted to a Ki value.[20][21][22][23][24]

Anti-inflammatory Activity Assay (TNF-α and IL-6 Release)

This assay assesses the potential anti-inflammatory effects of the compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Test compounds.

  • ELISA kits for TNF-α and IL-6.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce the production and release of TNF-α and IL-6.[3][25][26][27]

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[28][29][30]

  • Data Analysis: Determine the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control and calculate the IC₅₀ values.

Visualizing the SAR Workflow and Signaling Pathways

Visual diagrams are invaluable for understanding complex biological processes and experimental workflows. The following diagrams, created using the DOT language for Graphviz, illustrate the SAR study workflow and the signaling pathways of the potential biological targets.

SAR Study Workflow

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead This compound (Lead) Design Design Analogs (Table 1) Lead->Design Synthesis Chemical Synthesis Design->Synthesis GPR109A_Assay GPR109A Activation Assay Synthesis->GPR109A_Assay nAChR_Assay nAChR Binding Assay Synthesis->nAChR_Assay AntiInflammatory_Assay Anti-inflammatory Assay Synthesis->AntiInflammatory_Assay Data Collect & Analyze Data (IC50 / Ki) GPR109A_Assay->Data nAChR_Assay->Data AntiInflammatory_Assay->Data SAR_Analysis Establish SAR Data->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Cycle

Caption: A flowchart illustrating the iterative process of a Structure-Activity Relationship (SAR) study.

GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gai Gαi GPR109A->Gai activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ligand 6-Piperidinonicotinic Acid Analog Ligand->GPR109A binds Gai->AC inhibits PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., ↓ Lipolysis) PKA->Response

Caption: The GPR109A signaling pathway, demonstrating the inhibition of cAMP production upon agonist binding.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (Ligand-gated ion channel) Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx opens Ligand 6-Piperidinonicotinic Acid Analog Ligand->nAChR binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Depolarization->Downstream

Caption: A simplified diagram of the nAChR signaling cascade, initiated by ligand binding and ion influx.

By following the systematic approach outlined in this guide, researchers can effectively dissect the structure-activity relationships of this compound and its analogs, paving the way for the development of novel therapeutics with improved pharmacological profiles.

References

Benchmarking 6-Piperidinonicotinic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for benchmarking 6-piperidinonicotinic acid against established industry standards across three potential, biologically relevant target classes: the G-protein coupled receptor GPR109A, nicotinic acetylcholine receptors (nAChRs), and protein kinases. Due to the limited publicly available data on the specific biological activity of this compound, this document serves as a methodological guide, offering the necessary protocols and comparative data on industry standards to enable a thorough evaluation of this compound.

Introduction to this compound

This compound is a derivative of nicotinic acid (niacin), characterized by a piperidine ring attached to the pyridine core. This structural modification suggests several potential pharmacological activities. As a nicotinic acid derivative, it may act as an agonist at the GPR109A receptor, a target for treating dyslipidemia and inflammation.[1] The presence of the piperidine moiety, a common scaffold in central nervous system (CNS) active compounds, suggests potential interactions with neuronal targets such as nicotinic acetylcholine receptors. Furthermore, the general structure of this compound makes it a candidate for screening against various protein kinases, a major class of drug targets.

Benchmarking against GPR109A Agonists

GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is the receptor for nicotinic acid and is involved in the inhibition of lipolysis in adipocytes.[1] Agonists of this receptor are of interest for the treatment of dyslipidemia.

Industry Standard GPR109A Agonists

Niacin and Acipimox are well-characterized GPR109A agonists used in clinical practice, making them suitable industry standards for comparison.

CompoundTargetEC50 (Human GPR109A)Therapeutic Use
Niacin (Nicotinic Acid) GPR109A~1 µMDyslipidemia
Acipimox GPR109A~10 µMDyslipidemia
GPR109A Signaling Pathway

Activation of GPR109A by an agonist leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.

GPR109A_Signaling cluster_membrane Cell Membrane 6_Piperidinonicotinic_Acid 6-Piperidinonicotinic Acid GPR109A GPR109A 6_Piperidinonicotinic_Acid->GPR109A Binds Gi Gi GPR109A->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Effect Inhibition of Lipolysis cAMP->Effect Leads to nAChR_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare membranes from cells expressing nAChR subtype Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [3H]Epibatidine) Radioligand_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Quantification Quantify bound radioactivity using scintillation counting Filtration->Quantification Data_Analysis Calculate Ki from IC50 values using the Cheng-Prusoff equation Quantification->Data_Analysis Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase_Substrate Prepare kinase, substrate, and ATP solution Pre_incubation Pre-incubate kinase with inhibitor Kinase_Substrate->Pre_incubation Inhibitor_Dilutions Prepare serial dilutions of This compound Inhibitor_Dilutions->Pre_incubation Initiation Initiate reaction by adding ATP/substrate mix Pre_incubation->Initiation Incubation_Reaction Incubate to allow phosphorylation Initiation->Incubation_Reaction Detection Detect phosphorylated substrate (e.g., luminescence, fluorescence) Incubation_Reaction->Detection Data_Analysis Calculate IC50 from dose-response curve Detection->Data_Analysis

References

Navigating Reproducibility in GPR109A Agonist Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount to advancing scientific knowledge and developing novel therapeutics. This guide provides a comparative analysis of experimental approaches involving agonists of the G-protein coupled receptor 109A (GPR109A), a target of interest for various therapeutic areas. As a structural analog of nicotinic acid, 6-Piperidinonicotinic acid is presumed to interact with this receptor. This document offers a framework for designing reproducible experiments by comparing published methodologies, presenting quantitative data from related compounds, and outlining key signaling pathways and analytical procedures.

Comparative Analysis of GPR109A Agonist Activity

The functional activity of GPR109A agonists is commonly assessed through in vitro cell-based assays that measure downstream signaling events. A frequent method involves monitoring the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels in cell lines engineered to express the receptor, such as HEK293 cells.[1] Another common approach is to measure the inhibition of pro-inflammatory cytokine secretion in response to an inflammatory stimulus in cells that endogenously or exogenously express GPR109A.[2]

The following table summarizes quantitative data from studies on various GPR109A agonists, providing a baseline for comparison.

AgonistCell LineAssay TypeKey ParameterReported Value
NicotinateHEK293GIRK channel activation-Channel activation observed
ButyrateHEK293GIRK channel activation-Channel activation observed
β-hydroxybutyrate (BHB)-GPR109A activationEC50~700 µM[3]
NicotinateARPE-19IL-6 secretion inhibitionConcentration1 mM[2]
β-hydroxybutyrate (BHB)ARPE-19IL-6 secretion inhibitionConcentration5 mM[2]
NicotinateARPE-19Ccl2 secretion inhibitionConcentration1 mM[2]
β-hydroxybutyrate (BHB)ARPE-19Ccl2 secretion inhibitionConcentration5 mM[2]
Sodium ButyrateN2a neuroblastomaNeuroprotection against Aβ-induced injury-Protective effects observed[3]

Key Experimental Protocols

To ensure the reproducibility of findings, detailed and standardized protocols are essential. Below are representative methodologies for key experiments cited in GPR109A agonist research.

GIRK Channel Activity Assay

This electrophysiological assay provides a direct measure of GPR109A activation.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in appropriate media.

    • Cells are transiently co-transfected with expression vectors for human GPR109A and a cytosolic GFP (to identify transfected cells).[1]

    • Experiments are typically performed 48 hours post-transfection.[1]

  • Electrophysiology:

    • Whole-cell patch-clamp recordings are performed on GFP-positive cells.

    • GIRK channel activity is monitored in response to the application of GPR109A agonists.

    • Activation of the adenosine receptor A1R can be used as a positive control.[1]

  • Inhibition Control:

    • To confirm the involvement of the Gαi subunit, cells can be pretreated with pertussis toxin (e.g., 100 ng/ml overnight), which is expected to block the agonist-induced channel activation.[1]

Inhibition of TNF-α-Induced Cytokine Secretion

This assay assesses the anti-inflammatory potential of GPR109A agonists.

  • Cell Culture:

    • ARPE-19 cells (a retinal pigment epithelial cell line) are cultured to confluence.

  • Treatment:

    • Cells are exposed to TNF-α (e.g., 10 ng/mL for 24 hours) in the presence or absence of the GPR109A agonist (e.g., 1 mM nicotinate or 5 mM β-HB).[2]

  • Quantification:

    • The cell culture medium is collected.

    • The concentrations of secreted cytokines such as IL-6 and Ccl2 are quantified using ELISA.[2]

  • Confirmation of GPR109A-Mediation:

    • The experiment can be repeated in cells pre-treated with pertussis toxin or in cells where GPR109A has been knocked out to confirm that the observed effects are mediated by the receptor.[2]

Visualizing the Molecular Landscape

Understanding the underlying molecular mechanisms is crucial for interpreting experimental results. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A G_protein Gi/o GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel Activation G_protein->GIRK Activates Inflammation ↓ Pro-inflammatory Cytokines G_protein->Inflammation Leads to Agonist This compound (or other agonist) Agonist->GPR109A Binds to cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Caption: GPR109A Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 or ARPE-19) start->cell_culture transfection Transfect with GPR109A (if necessary) cell_culture->transfection agonist_treatment Treat with This compound cell_culture->agonist_treatment transfection->agonist_treatment incubation Incubate agonist_treatment->incubation assay Perform Assay incubation->assay electrophysiology Electrophysiology (GIRK activity) assay->electrophysiology Option 1 elisa ELISA (Cytokine levels) assay->elisa Option 2 data_analysis Data Analysis electrophysiology->data_analysis elisa->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for GPR109A Agonist Screening.

Proposed Analytical Methods for Quantification

Accurate quantification of the test compound is a critical and often overlooked aspect of reproducibility. While specific methods for this compound are not established, protocols for structurally similar compounds can be adapted.

Analytical TechniqueColumnMobile PhaseDetection
RP-HPLC-UV C18 (e.g., 250 mm x 4.6 mm, 5 µm)Acetonitrile/Water with pH adjustment (e.g., phosphoric or formic acid)UV at ~220-280 nm
GC-MS Capillary column (e.g., DB-5ms)Helium carrier gasMass Spectrometry (Scan or SIM mode)
General Protocol for RP-HPLC-UV Method Development
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

    • Create a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a known volume of the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Start with a scan from 200-400 nm to determine the optimal wavelength, then use a fixed wavelength (e.g., ~260 nm, typical for nicotinic acid derivatives).

    • Injection Volume: 10-20 µL

  • Calibration and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.99).

    • Inject the sample solutions and use the calibration curve to determine the concentration of this compound.

Analytical_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_injection Inject into HPLC System prep_standards->hplc_injection prep_sample->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection chromatography->detection peak_integration Peak Integration detection->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify Compound in Sample calibration->quantification end End quantification->end

Caption: Proposed Analytical Workflow for Quantification.

By leveraging the established methodologies for known GPR109A agonists and adopting rigorous analytical practices, researchers can significantly enhance the reproducibility of their experiments involving novel compounds like this compound. This comparative guide serves as a foundational resource to aid in the design of robust and reliable studies.

References

Head-to-head comparison of different synthetic routes to 6-Piperidinonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the common synthetic routes to 6-piperidinonicotinic acid, a valuable building block in medicinal chemistry. We will delve into the experimental details of each method, presenting a head-to-head comparison of their performance based on available data and established chemical principles. This document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, reaction conditions, and scalability.

Introduction to this compound and its Synthesis

This compound is a disubstituted pyridine derivative incorporating a piperidine moiety at the 6-position and a carboxylic acid at the 3-position. This scaffold is of significant interest in drug discovery due to its presence in a variety of biologically active molecules. The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between a pyridine ring and piperidine. The primary strategies employed for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination.

This guide will compare the following three synthetic approaches:

  • Nucleophilic Aromatic Substitution of 6-Chloronicotinic Acid

  • Nucleophilic Aromatic Substitution of 6-Fluoronicotinic Acid

  • Buchwald-Hartwig Amination of 6-Chloronicotinic Acid

Comparison of Synthetic Routes

The choice of synthetic route to this compound is a trade-off between factors like the cost of starting materials, reaction conditions, and overall efficiency. Below is a summary of the key quantitative parameters for the three main synthetic pathways.

ParameterRoute 1: SNAr with 6-Chloronicotinic AcidRoute 2: SNAr with 6-Fluoronicotinic AcidRoute 3: Buchwald-Hartwig Amination
Starting Material 6-Chloronicotinic Acid6-Fluoronicotinic Acid6-Chloronicotinic Acid
Key Reagents Piperidine, Strong Base (e.g., K₂CO₃)Piperidine, Mild Base (e.g., K₂CO₃)Piperidine, Pd Catalyst, Ligand, Strong Base
Reported Yield Moderate to GoodGood to ExcellentGood to Excellent
Product Purity Generally high after purificationGenerally high after purificationGenerally high after purification
Reaction Temperature High (typically >150 °C)Moderate (typically 80-120 °C)Moderate (typically 80-110 °C)
Reaction Time 12-24 hours4-12 hours12-24 hours
Key By-products Inorganic saltsInorganic saltsCatalyst residues, inorganic salts
Scalability GoodGoodModerate (cost of catalyst can be a factor)

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution of 6-Chloronicotinic Acid

This method relies on the displacement of the chloride from the pyridine ring by piperidine. Due to the lower reactivity of aryl chlorides compared to fluorides, this reaction typically requires high temperatures and a strong base.

Experimental Procedure:

  • To a sealed reaction vessel, add 6-chloronicotinic acid (1.0 equiv.), potassium carbonate (2.0 equiv.), and piperidine (3.0 equiv.) in a high-boiling polar aprotic solvent such as DMSO or NMP.

  • Heat the reaction mixture to 160-180 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with aqueous HCl to a pH of ~4-5 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

  • Further purification can be achieved by recrystallization.

Route 2: Nucleophilic Aromatic Substitution of 6-Fluoronicotinic Acid

The higher electronegativity of fluorine makes the 6-position of the pyridine ring more electrophilic, thus facilitating the nucleophilic attack by piperidine. This generally results in faster reaction rates and milder conditions compared to the chloro-analogue.

Experimental Procedure:

  • In a round-bottom flask, dissolve 6-fluoronicotinic acid (1.0 equiv.) and potassium carbonate (2.0 equiv.) in a suitable solvent like DMSO or DMF.

  • Add piperidine (2.0 equiv.) to the mixture.

  • Heat the reaction to 100-120 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and add water.

  • Adjust the pH to ~4-5 with aqueous HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

  • Recrystallization can be performed for higher purity.

Route 3: Buchwald-Hartwig Amination of 6-Chloronicotinic Acid

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be an effective alternative to SNAr, especially for less reactive aryl chlorides.[1] The choice of palladium precursor, ligand, and base is crucial for the success of this reaction.

Experimental Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand such as Xantphos (0.04 equiv.), and a strong base like sodium tert-butoxide (1.4 equiv.).

  • Add 6-chloronicotinic acid (1.0 equiv.) and piperidine (1.2 equiv.).

  • Add anhydrous, degassed toluene as the solvent.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous phase with an organic solvent like ethyl acetate.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Filter, wash with water, and dry the solid.

  • The crude product can be purified by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

SNAr_Reaction_Pathway Start 6-Halonicotinic Acid (X = Cl or F) Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer + Piperidine Piperidine Piperidine Product This compound Meisenheimer->Product - X⁻ HX HX Base Base Base->Product Proton abstraction

Caption: General pathway for Nucleophilic Aromatic Substitution (SNAr).

Buchwald_Hartwig_Workflow cluster_catalyst Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + Amine, - X⁻ RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0 Product Product This compound ArX 6-Chloronicotinic Acid Amine Piperidine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound can be successfully achieved through several synthetic routes.

  • Nucleophilic Aromatic Substitution is a direct and often cost-effective method. The use of 6-fluoronicotinic acid is advantageous due to its higher reactivity, allowing for milder reaction conditions and potentially higher yields compared to 6-chloronicotinic acid . However, the higher cost and lower availability of the fluorinated starting material might be a consideration for large-scale synthesis.

  • The Buchwald-Hartwig amination offers a versatile and powerful alternative, particularly for the less reactive 6-chloronicotinic acid. While it requires a more complex catalytic system, its broad substrate scope and tolerance of various functional groups make it a valuable tool in the medicinal chemist's arsenal. The cost of the palladium catalyst and ligands, however, can be a limiting factor for industrial applications.

Ultimately, the choice of the optimal synthetic route will depend on a careful evaluation of the specific requirements of the project, including cost, scale, available equipment, and desired purity. This guide provides the foundational information to make an informed decision for the efficient synthesis of this compound.

References

Comparative Analysis of 6-Piperidinonicotinic Acid and Alternative GPR109A Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GPR109A Agonists with Supporting Experimental Data

6-Piperidinonicotinic acid, a derivative of nicotinic acid (niacin), is a compound of interest for researchers exploring the therapeutic potential of G protein-coupled receptor 109A (GPR109A) activation. GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCAR2), is a promising target for the treatment of dyslipidemia and various inflammatory conditions. This guide provides a comparative analysis of this compound and other known GPR109A agonists, supported by experimental data and detailed methodologies to aid in research and development.

Performance Comparison of GPR109A Agonists

The activation of GPR109A by an agonist initiates two primary signaling pathways: a Gαi/o-mediated pathway that leads to a decrease in intracellular cyclic AMP (cAMP) levels, and a β-arrestin-mediated pathway. The potencies of various GPR109A agonists are typically compared using their half-maximal effective concentration (EC50) values in functional assays that measure these signaling events.

While specific experimental data for this compound's activity on GPR109A is not extensively available in publicly accessible literature, we can infer its potential activity based on structure-activity relationship (SAR) studies of related nicotinic acid derivatives. For a meaningful comparison, this guide includes quantitative data for well-characterized GPR109A agonists.

CompoundReceptorAssay TypeCell LineEC50
Nicotinic Acid (Niacin) Human GPR109AcAMP InhibitionCHO-K1~0.1 µM
β-Hydroxybutyrate (BHB) Human GPR109AcAMP InhibitionCHO-K1~794 µM
Acipimox Human GPR109AcAMP InhibitionCHO-K1~30 µM
Monomethyl Fumarate (MMF) Human GPR109Aβ-arrestin recruitmentU2OS~10 µM
This compound Human GPR109AcAMP Inhibition / β-arrestin recruitmente.g., CHO-K1, HEK293Data Not Available

Note: The EC50 values can vary depending on the specific assay conditions and cell line used. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

The activation of GPR109A triggers distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental data and elucidating the mechanism of action of different agonists.

GPR109A Signaling Pathway

Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of two main signaling branches:

  • Gαi/o Pathway: The activated receptor couples to inhibitory G proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • β-Arrestin Pathway: The activated receptor can also be phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi/o Pathway cluster_arrestin β-Arrestin Pathway Agonist This compound or Alternative Agonist GPR109A GPR109A Agonist->GPR109A Binds Gi Gαi/o GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Internalization Receptor Internalization & Downstream Signaling Arrestin->Internalization

Figure 1. GPR109A signaling cascade upon agonist binding.

Experimental Workflow for GPR109A Agonist Screening

A typical workflow for evaluating the potency and efficacy of a potential GPR109A agonist involves cell-based assays that quantify either the decrease in cAMP levels or the recruitment of β-arrestin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing human GPR109A Cell_Plating Plate cells in assay plates Cell_Culture->Cell_Plating Compound_Prep Prepare serial dilutions of test compounds Compound_Addition Add compounds to cells Compound_Prep->Compound_Addition Cell_Plating->Compound_Addition Stimulation Incubate and stimulate (e.g., with forskolin for cAMP assay) Compound_Addition->Stimulation Lysis_Detection Lyse cells and add detection reagents Stimulation->Lysis_Detection Signal_Measurement Measure signal (e.g., luminescence, fluorescence) Lysis_Detection->Signal_Measurement Dose_Response Generate dose-response curves Signal_Measurement->Dose_Response EC50_Calc Calculate EC50 values Dose_Response->EC50_Calc

Figure 2. General workflow for GPR109A agonist functional assays.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize GPR109A agonists.

GPR109A-Mediated cAMP Inhibition Assay (HTRF)

This assay measures the ability of a compound to inhibit the forskolin-stimulated production of cAMP in cells expressing GPR109A.

Materials:

  • HEK293 or CHO-K1 cells stably expressing human GPR109A.

  • Cell culture medium (e.g., DMEM/F12) with supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (e.g., this compound) and reference agonist (e.g., Nicotinic Acid).

  • Forskolin.

  • cAMP HTRF assay kit (e.g., from Cisbio).

  • 384-well white assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture GPR109A-expressing cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay Plate Preparation: Dispense cells into the wells of a 384-well plate.

  • Compound Addition: Add the diluted compounds to the respective wells.

  • Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to be around its EC80. Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's protocol.

  • Signal Measurement: Incubate the plate in the dark at room temperature for 60 minutes and then read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

GPR109A β-Arrestin Recruitment Assay (PathHunter)

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor.

Materials:

  • PathHunter GPR109A β-Arrestin cells (e.g., from Eurofins DiscoverX).

  • Cell culture medium and supplements.

  • Assay buffer.

  • Test compounds and reference agonist.

  • PathHunter detection reagents.

  • 384-well white assay plates.

  • Luminescence plate reader.

Procedure:

  • Cell Preparation: Culture PathHunter GPR109A cells according to the supplier's protocol. Harvest and resuspend the cells in assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay Plate Preparation: Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition: Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Equilibrate the plate to room temperature and add the PathHunter detection reagents according to the manufacturer's instructions.

  • Signal Measurement: Incubate the plate at room temperature for 60 minutes and measure the luminescence.

  • Data Analysis: Plot the relative light units (RLU) against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This guide provides a framework for the comparative analysis of this compound and other GPR109A agonists. The provided protocols and signaling pathway information are intended to support researchers in their investigation of this important therapeutic target. Further experimental studies are warranted to fully elucidate the pharmacological profile of this compound.

Safety Operating Guide

Proper Disposal of 6-Piperidinonicotinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 6-Piperidinonicotinic acid are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, emphasizing immediate safety protocols and logistical procedures.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) indicates that this compound can cause severe skin burns, and eye damage, and may lead to respiratory irritation.[1]

Personal Protective Equipment (PPE) and Handling Summary:

Protective EquipmentSpecificationRationale
Eye Protection Safety goggles with side protection or a face shield.To prevent eye damage from dust or splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent severe skin burns upon contact.[1]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. A particulate respirator may be necessary if dust is generated.To avoid respiratory irritation from inhaling dust.[1]
Body Protection Laboratory coat.To protect skin and clothing from contamination.

Handling Precautions:

  • Avoid generating dust.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands and any exposed skin thoroughly after handling.[1]

Spill Response Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area. Ensure the area is well-ventilated.

  • Containment: Carefully contain the spilled solid material, avoiding the creation of dust.

  • Collection: Using a plastic scoop or other appropriate tools, carefully place the spilled material into a suitable, clearly labeled, and closed container for disposal.[2]

  • Decontamination: Wipe the spill area with a wet paper towel or absorbent pad.[2] Dispose of the contaminated cleaning materials as hazardous waste.

  • Personal Decontamination: Remove and dispose of contaminated PPE as hazardous waste. Wash hands and any affected skin area with soap and water.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container as "Hazardous Waste: this compound".

    • Do not mix this waste with other incompatible chemical waste streams. For instance, keep it separate from strong oxidizing agents.

  • Waste Container Requirements:

    • Use a chemically resistant, leak-proof container with a secure screw-top cap (e.g., a high-density polyethylene container).[3][4] Acids should not be stored in metal containers.[1][4]

    • The container must be in good condition, with no cracks or signs of deterioration.[3]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[1]

  • Waste Collection:

    • For solid this compound, carefully transfer the material into the designated hazardous waste container, minimizing dust generation.

    • Any materials contaminated with this compound, such as weighing paper, pipette tips, or gloves, must also be placed in the designated hazardous waste container.[4]

  • Storage of Hazardous Waste:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[3]

    • Store the sealed container in a designated, well-ventilated, and cool, dry satellite accumulation area.[1] This area should be away from incompatible materials and have secondary containment to manage any potential leaks.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to schedule a pickup for the hazardous waste.[5]

    • Follow all institutional and regulatory procedures for waste manifest documentation and container hand-off.

Disposal Workflow

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (e.g., Fume Hood) A->B C Identify Waste as This compound B->C D Use Designated, Labeled, Compatible Waste Container C->D E Carefully Transfer Solid Waste & Contaminated Materials D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Ensure Secondary Containment G->H I Contact EHS or Licensed Waste Disposal Vendor H->I J Schedule Waste Pickup I->J K Complete Required Documentation J->K L Professional Disposal (e.g., Incineration) K->L S1 Evacuate & Ventilate Area S2 Contain Spill, Avoid Dust S1->S2 S3 Collect Spilled Material into Hazardous Waste Container S2->S3 S4 Decontaminate Area S3->S4

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Piperidinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 6-Piperidinonicotinic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause severe skin burns and eye damage. It is also a respiratory irritant.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Engineering Controls

All handling of this compound in solid form should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][3][4] The work area should be equipped with an easily accessible emergency eyewash station and safety shower.[5][6]

Personal Protective Equipment Selection

The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2][3][6]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] Regularly inspect gloves for any signs of degradation or perforation. Change gloves immediately if contaminated.
Lab CoatA long-sleeved, buttoned lab coat made of a suitable chemical-resistant material.
Respiratory Protection N95 Respirator or higherFor handling small quantities in a well-ventilated fume hood, an N95 respirator is the minimum requirement. For larger quantities or in situations with potential for significant aerosolization, a full-face respirator with an appropriate particulate filter is recommended.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to minimize exposure risk.

Pre-Handling Procedures
  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and labeled containers, within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

Handling Procedures
  • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a tared container inside the fume hood. Avoid creating dust.

  • Transferring: Use a clean spatula to transfer the solid. If dissolving, slowly add the solid to the solvent to prevent splashing.

  • Reactions: Conduct all reactions within the fume hood.

Post-Handling Procedures
  • Decontamination: Clean all equipment and the work surface with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, and then lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of this chemical down the drain.[7][8]

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, gloves, paper towels) in a designated, labeled, and sealed hazardous waste container.[7][9]

  • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, labeled hazardous waste container compatible with the solvent used.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive, Irritant).[7]

Waste Disposal Procedure
  • Storage: Store hazardous waste containers in a designated satellite accumulation area.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company.[10]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention.[5][11][12]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[5][11][12]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][12]
Spill For small spills within a fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact the institution's emergency response team.

Workflow for Personal Protective Equipment Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_task Assess Task: - Quantity - Solid or Solution - Potential for Aerosolization start->assess_task fume_hood Work in a Chemical Fume Hood assess_task->fume_hood eye_face Eye & Face Protection: - Chemical Splash Goggles - Face Shield fume_hood->eye_face skin Skin Protection: - Nitrile or Neoprene Gloves - Lab Coat eye_face->skin respiratory Respiratory Protection: - N95 Respirator (minimum) - Consider Full-Face Respirator skin->respiratory end Proceed with Task Safely respiratory->end

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Piperidinonicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Piperidinonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.